molecular formula C7H17NO3 B150304 Tris(hydroxyethyl)aminomethane CAS No. 125361-02-6

Tris(hydroxyethyl)aminomethane

Cat. No.: B150304
CAS No.: 125361-02-6
M. Wt: 163.21 g/mol
InChI Key: GKODZWOPPOTFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(Hydroxyethyl)Aminomethane is an organic compound belonging to the class of 1,3-aminoalcohols, with a molecular formula of C 7 H 17 NO 3 and an average molecular weight of 163.21 g/mol . As a structural analog of tris(hydroxymethyl)aminomethane (TRIS), it shares similar buffering properties, making it a valuable agent in biochemical and molecular biology research where pH stability is critical . Its mechanism of action involves the primary amine group, which allows it to act as a buffer by undergoing protonation and deprotonation to maintain a stable pH environment in experimental assays . This compound demonstrates specific biological activity by interacting with key enzymes; it has been identified to bind with Chlorocatechol 1,2-dioxygenase from Rhodococcus opacus and Alpha-lytic protease from Lysobacter enzymogenes , suggesting its utility in enzymatic studies and protein research . Researchers employ this compound in various applications, including its use as a component in buffer systems for electrophoresis and chromatography, and as a ligand in the synthesis of coordination compounds and hydrometallatranes with biogenic metals, which are explored for their antimicrobial and catalytic properties . Predicted to have high gastrointestinal absorption and blood-brain barrier permeability, it is a valuable compound for pharmacological research . This product is provided as a solid and is intended For Research Use Only. It is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125361-02-6

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

IUPAC Name

3-amino-3-(2-hydroxyethyl)pentane-1,5-diol

InChI

InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2

InChI Key

GKODZWOPPOTFGA-UHFFFAOYSA-N

SMILES

C(CO)C(CCO)(CCO)N

Canonical SMILES

C(CO)C(CCO)(CCO)N

Origin of Product

United States

Fundamental Chemical and Spectroscopic Investigations of Tris Hydroxyethyl Aminomethane

Spectroscopic Characterization Techniques for Tris(hydroxyethyl)aminomethane and its Derivatives

A variety of spectroscopic methods are instrumental in the comprehensive analysis of this compound, each providing unique insights into its molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, Tris(hydroxymethyl)aminomethane, in D₂O serves as a reference for understanding the local chemical environments of the hydrogen atoms within the molecule. chemicalbook.com For this compound, the spectrum would be expected to show distinct signals corresponding to the different types of protons, such as those on the α- and β-carbons of the hydroxyethyl (B10761427) groups and the protons of the methylene (B1212753) groups attached to the central carbon. The chemical shifts, splitting patterns, and integration of these signals are fundamental to confirming the compound's identity. chemodex.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com For this compound, distinct peaks would be observed for the central quaternary carbon, the methylene carbons of the hydroxyethyl groups, and the terminal carbons bearing the hydroxyl groups. The chemical shifts of these carbons are indicative of their electronic environment. drugbank.comsigmaaldrich.com

NMR is also a powerful tool for studying interactions. For instance, NMR has been used to characterize the interaction of Tris(hydroxymethyl)aminomethane-functionalized silica (B1680970) particles. nih.govdiva-portal.org Furthermore, ¹H NMR spectroscopy has been utilized to characterize complexes of Tris(hydroxymethyl)aminomethane with metal ions, providing insights into the coordination chemistry. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound drugbank.com

Spectrum TypePrediction SourceAdduct
¹³C NMRNot ApplicableNot Applicable
¹H NMRNot ApplicableNot Applicable

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding Assessment

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound and to assess the nature of its chemical bonds. The IR spectrum of Tris(hydroxymethyl)aminomethane shows characteristic absorption bands that can be compared to those expected for this compound. chemicalbook.comnist.govdeltaprimalab.com

Key vibrational modes include:

O-H stretching: A broad band in the high-frequency region (typically 3200-3600 cm⁻¹) is indicative of the hydroxyl groups and the hydrogen bonding interactions they participate in.

N-H stretching: Bands corresponding to the amine group are also expected in a similar region.

C-H stretching: Absorptions due to the stretching vibrations of the C-H bonds in the ethyl groups will be present.

C-O stretching: These vibrations, typically found in the 1000-1200 cm⁻¹ region, are characteristic of the alcohol functional groups.

C-N stretching: The stretching vibration of the carbon-nitrogen bond will also be present.

FT-IR has been used to characterize materials functionalized with Tris(hydroxymethyl)aminomethane, confirming the successful grafting of the molecule onto surfaces like silica particles and bioactive glass. nih.govdiva-portal.orgnih.gov The vibrational spectra of Tris(hydroxymethyl)aminomethane hydrogenhalides have also been studied, providing insights into hydrogen bonding patterns. researchgate.net

Interactive Data Table: Key FT-IR Vibrational Frequencies for Tris(hydroxymethyl)aminomethane researchgate.net

Functional GroupVibrational Mode
O-HStretching
N-HStretching
C-HStretching
C-OStretching
C-NStretching

UV-Visible Absorption Spectroscopy in Biomolecular Interaction Studies

UV-Visible absorption spectroscopy is a valuable technique for studying the interactions of this compound and its derivatives with biomolecules, particularly in the context of metal complexes and nanoparticles.

While Tris itself does not have a strong chromophore in the standard UV-Vis range, its derivatives and complexes can exhibit informative spectral changes. For example, upon oxidation, Tris(hydroxymethyl)aminomethane shows a significant increase in absorbance around 265 nm, a property that has been harnessed for hydroxyl radical dosimetry. olemiss.edunih.gov This suggests that oxidation of the alcohol groups to aldehydes creates a UV-absorbing species.

UV-Vis spectroscopy is also used to monitor the formation of gold nanoparticles synthesized using Tris(hydroxymethyl)aminomethane as a reducing agent, with the characteristic surface plasmon resonance peak of the nanoparticles appearing in the visible region. nih.gov Furthermore, the technique is employed to study the binding of metal complexes, which may contain Tris or its derivatives as ligands, to DNA. arabjchem.org The changes in the absorption spectra upon binding can provide information about the nature and extent of the interaction. Studies on the interaction of Tris buffer with proteins like Bovine Serum Albumin (BSA) have also utilized UV-Visible absorption spectroscopy. rsc.org

Interactive Data Table: UV-Visible Absorption Maxima of Tris(hydroxymethyl)aminomethane Systems

SystemWavelength (nm)Reference
Oxidized Tris(hydroxymethyl)aminomethane265 olemiss.edunih.gov
Gold nanoparticles synthesized with Tris~524 nih.gov
Tris-Picric Acid Complex390 (shoulder) yu.edu.jo
Tris-Chloranilic Acid Complex525 yu.edu.jo

Raman Spectroscopy for Molecular Interactions and Conformational Changes

Raman spectroscopy provides complementary information to FT-IR, particularly for studying molecular vibrations and conformational changes in different environments. High-pressure Raman spectroscopy studies on Tris(hydroxymethyl)aminomethane have revealed phase transitions and significant changes in the complexity of the spectrum, indicating increased correlation splitting and conformational changes under pressure. nih.govresearchgate.net

Raman spectroscopy has also been used to study the interactions of Tris(hydroxymethyl)aminomethane with other molecules, such as 18-crown-6, where changes in vibrational frequencies provide information about hydrogen bonding and conformational adjustments. researchgate.net The technique is sensitive to the protonation state of the amino group and the surrounding hydrogen-bonding network, which can be influenced by pH. researchgate.net Additionally, Raman spectroscopy has been used to investigate the interactions between Tris buffer and proteins, such as Bovine Serum Albumin (BSA), helping to understand how the buffer can stabilize the protein structure. rsc.org

Interactive Data Table: Raman Shifts (cm⁻¹) and Pressure Coefficients for Tris(hydroxymethyl)aminomethane researchgate.net

Ambient Frequency (cm⁻¹)dν/dp
146.66.5
213.09.5
279.17.5
339.77.2
471.17.5
878.74.0
903.54.8

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. This is particularly relevant when this compound is used to functionalize surfaces.

XPS has been successfully employed to confirm the grafting of Tris(hydroxymethyl)aminomethane onto various substrates, including silica particles and mesoporous materials like SBA-15, SBA-16, and MCM-41. nih.govdiva-portal.orgdeswater.com The presence of nitrogen (from the amine group) and the specific binding energies of the C 1s, O 1s, and N 1s peaks provide direct evidence of the successful surface modification. deswater.comresearchgate.net For example, in the analysis of Tris-functionalized MCM-41, XPS confirmed the presence of C, O, N, and Si on the surface. deswater.com The technique has also been used to study the surface of materials after interaction with Tris-containing solutions, such as in the case of bioactive glass. nih.gov

Interactive Data Table: Elemental Composition of Tris-functionalized MCM-41 from XPS deswater.com

ElementPresence Confirmed
Carbon (C)Yes
Oxygen (O)Yes
Nitrogen (N)Yes
Silicon (Si)Yes
Boron (B)Yes (after adsorption)

Electrochemical Characterization of this compound Systems

The electrochemical behavior of systems involving this compound and its parent compound, Tris, has been investigated, particularly in the context of metal complexes and functionalized materials.

Studies have explored the voltammetric behavior of Co(II)-Tris(hydroxymethyl)aminomethane systems, providing insights into the catalytic processes involving this complex. researchgate.net The electrochemical properties of graphene oxide functionalized with Tris(hydroxymethyl)aminomethane have been examined for supercapacitor applications. researchgate.netresearchgate.net These studies have shown that the functionalized material can exhibit significant specific capacitance and good cyclic stability. researchgate.net

Furthermore, the electrochemical behavior of energetic materials based on tetrazine and triazolo-tetrazine substituted with Tris(hydroxymethyl)aminomethane trinitrate has been investigated. lanl.gov These studies use techniques like cyclic voltammetry to understand the redox properties of these compounds. The presence of the electron-donating amine groups from the Tris moiety can influence the reduction potentials of the tetrazine ring. lanl.gov

Interactive Data Table: Electrochemical Performance of Tris(hydroxymethyl)aminomethane-functionalized Graphene Oxide researchgate.net

ParameterValueConditions
Specific Capacitance549.8 F g⁻¹2.5 A g⁻¹
Specific Capacitance358 F g⁻¹7 A g⁻¹
Capacitance Retention80%after 5500 cycles
Capacitance Retention68%after 9300 cycles

Potentiometric Studies of Protonation Equilibria

Potentiometric titration is a fundamental technique used to investigate the acid-base properties of substances like this compound, often referred to as TRIS. This method allows for the precise determination of protonation constants (pKa values), which are crucial for understanding the buffering capacity of the compound.

Research has extensively employed potentiometric systems to study the protonation equilibrium of TRIS in various aqueous solutions. For instance, a study conducted at 25°C in aqueous sodium perchlorate (B79767) (NaClO₄) solutions of varying ionic strengths (0.1, 0.5, 1.0, 2.0, and 3.0 mol dm⁻³) determined the thermodynamic protonation constant (log K⁰) to be 8.07 ± 0.01. nih.gov The experimental constants obtained at different ionic strengths were correlated using the modified Bromley methodology (MBM) to establish a thermodynamic model for the protonation equilibrium. nih.gov

The dissociation constant of the protonated form of TRIS has also been measured in different solvent systems. In water-methanol mixtures containing 30, 50, 70, and 90 weight percent methanol (B129727), potentiometric titrations at 25°C were used to determine the dissociation constant. nist.govoclc.org These studies analyze the "medium effects," which describe the change in Gibbs free energy when a chemical species is transferred from one solvent medium to another. nist.gov Similarly, the thermodynamic acid dissociation constant of protonated TRIS was determined in a water + 50 mass % 2-methoxyethanol (B45455) solvent over a temperature range of 278.15 K to 318.15 K. acs.org

The effect of temperature on the protonation of TRIS is a critical factor. Early studies determined the pKa values and related thermodynamic quantities from 0 to 50°C. scirp.org More recent investigations have used potentiometric titrations to measure equilibrium constants for TRIS and other alkanolamines at temperatures ranging from 298.15 to 363.15 K (25 to 90°C). researchgate.net The data from these temperature-dependent studies allow for the calculation of thermodynamic parameters such as the enthalpy of protonation (ΔHₚ). researchgate.net

The following table summarizes selected protonation constants for this compound determined by potentiometric studies under various conditions.

Temperature (°C)Ionic Strength (mol dm⁻³)MediumpKa / log KSource
250.1 - 3.0NaClO₄8.07 ± 0.01 (Thermodynamic) nih.gov
20Not specifiedNot specified8.2 metrohm.com
Not specifiedNot specifiedNot specified8.3 arizona.edunih.gov
Not specifiedNot specifiedNot specified8.08 (Calculated from Ka) chegg.comvaia.com
250 (in water)Water-Methanol8.176 nist.gov
250 (in 30% Methanol)Water-Methanol7.915 nist.gov
250 (in 50% Methanol)Water-Methanol7.749 nist.gov

Voltammetric Techniques (Differential Pulse Polarography, Square Wave Voltammetry) in Metal Ion Complexation

Voltammetric methods, particularly Differential Pulse Polarography (DPP) and Square Wave Voltammetry (SWV), are powerful electrochemical techniques for studying the complexation of metal ions in solution. These methods are highly sensitive and are used to determine the concentration of labile metal species and to characterize the stability and stoichiometry of metal complexes.

In the context of this compound, these techniques are often employed in studies where TRIS is used as a pH buffer. arizona.edunih.gov Its use in this capacity is predicated on its low metal-binding capacity, which prevents it from significantly interfering with the complexation reactions being studied. arizona.edunih.gov For example, DPP has been used to determine the concentrations of trace metals like Cd(II), Pb(II), and Cu(II) in titration experiments designed to quantify their complexation with humic acid, with TRIS serving to maintain a constant pH of 8.0. arizona.edunih.gov

While TRIS itself is not typically the primary ligand of interest, voltammetric studies have been used to confirm the formation of ternary complexes in solutions containing TRIS-related buffers. researchgate.net For instance, DPP and SWV have been utilized to provide evidence for the formation of Cu(II)-ligand complexes in solution. researchgate.net Similarly, SWV has been applied to investigate the electrochemical properties of more complex systems, such as covalent photosensitizer-polyoxometalate (POM) dyads, where TRIS derivatives are used as tripodal anchors for functional ligands. mdpi.comresearchgate.net In these studies, SWV helps to identify the redox processes associated with both the POM unit and the attached metal complexes. mdpi.com

SWV has also been effectively used to develop methods for detecting iron by studying its complexation with various amines in alkaline solutions. electrochemsci.org This technique, using a glassy carbon working electrode, can quantify Fe(2+/3+) complexes and is noted for its sensitivity. electrochemsci.org Furthermore, DPP, SWV, and cyclic voltammetry are standard tools for characterizing newly synthesized metal-organic complexes, confirming their formation and studying their electrochemical behavior in solution. acs.org For example, these methods were used to study ternary complexes of Eu(III) with nucleobases and anthracene-9-carboxylic acid. acs.org

The following table provides examples of how these voltammetric techniques are applied in systems involving TRIS or related compounds.

TechniqueApplicationMetal Ion(s)Role of TRIS/DerivativeSource
DPPQuantification of trace metal complexation with humic acidCd(II), Pb(II), Cu(II)pH buffer with low metal binding capacity arizona.edunih.gov
DPP, SWVConfirmation of ternary complex formationCu(II), Co(II), Ni(II), Fe(III), Al(III)Component of a related zwitterionic buffer (TAPS, TAPSO) researchgate.net
SWVCharacterization of photosensitizer-polyoxometalate dyadsRh(III), Ir(III)Tripodal alcohol used for organo-functionalization mdpi.comresearchgate.net
SWVDetection and quantification of iron complexesFe(2+/3+)Compared against other amine complexing agents electrochemsci.org
DPP, SWVCharacterization of ternary complexesEu(III)Used for standardization of acid solutions acs.org

Mechanistic Elucidations of Tris Hydroxyethyl Aminomethane Buffering Action

Zwitterionic Nature and Proton Transfer Mechanisms

Tris(hydroxyethyl)aminomethane, often referred to as Tris or THAM, is an organic compound with the chemical formula (HOCH₂)₃CNH₂. Structurally, it is a primary amine with three hydrophilic hydroxymethyl groups. The buffering capacity of Tris is centered around the lone pair of electrons on the nitrogen atom of the primary amine group, which can accept a proton (H⁺) from the surrounding medium. This protonation reaction forms the conjugate acid, the tris(hydroxymethyl)aminomethenium ion, [(HOCH₂)₃CNH₃]⁺.

The equilibrium between the unprotonated (base) and protonated (conjugate acid) forms is the basis of its buffering action. The reaction can be represented as:

(HOCH₂)₃CNH₂ + H⁺ ⇌ (HOCH₂)₃CNH₃⁺

While Tris itself is not a zwitterion, as it does not possess both a positive and a negative formal charge on different atoms in its neutral state, its interactions with zwitterionic molecules, such as amino acids and peptides, have been a subject of study. The proton transfer mechanism is a straightforward acid-base reaction where the amine group acts as a Brønsted-Lowry base.

Investigation of Protonation Equilibria in Aqueous and Mixed Solvent Systems

The effectiveness of a buffer is dictated by its pKa, the pH at which the concentrations of the acidic and basic forms are equal. The pKa of the conjugate acid of Tris is approximately 8.06 at 25°C, making it an effective buffer in the pH range of 7.0 to 9.0. hbdsbio.com

The protonation equilibrium of Tris has been extensively studied not only in purely aqueous solutions but also in mixed solvent systems. Research has shown that the pKa of Tris is sensitive to the composition of the solvent. For instance, in water-methanol mixtures, the dissociation constant of the protonated form of Tris changes as the weight percentage of methanol (B129727) is varied. nih.gov Studies in water-methanol and water-2-propanol mixtures have provided valuable data on how the solvent environment modulates the protonation state of Tris, which is crucial for its application in diverse experimental conditions. nih.govacs.org The addition of an organic solvent like methanol to water initially leads to a decrease in the pKa of protonated Tris, reaching a minimum at a certain solvent composition before increasing again at higher methanol concentrations. nist.gov

Table 1: Dissociation Constant (pKa) of Protonated this compound in Water-Methanol Mixtures at 25°C

Weight % Methanol pKa
0 8.072
30 7.818
50 7.818
70 7.937
90 8.518

Data sourced from references nih.govgovinfo.gov.

Thermodynamic Characterization of Acid-Base Equilibria and Interactions

The interactions between a buffer and the biomolecules in a solution can significantly impact experimental outcomes. The thermodynamic favorability of these interactions can be quantified by the apparent transfer free energy (ΔG'tr). Studies on the interactions between Tris and zwitterionic glycine (B1666218) peptides have revealed that these interactions can be surprisingly strong and are dependent on the peptide's chain length.

For shorter peptides like glycine and diglycine, the transfer from water to a Tris buffer solution is generally unfavorable, as indicated by positive ΔG'tr values. researchgate.netrsc.orgrsc.org However, for longer peptides such as triglycine (B1329560) and tetraglycine (B1346897), the transfer is favorable, with negative ΔG'tr values. researchgate.netrsc.orgrsc.org These findings suggest that Tris can have a stabilizing effect on larger peptide structures and proteins through favorable interactions with the peptide backbone. researchgate.netrsc.orgrsc.org

Table 2: Apparent Transfer Free Energies (ΔG'tr) of Glycine Peptides from Water to 1 M Tris Buffer at 25°C

Peptide ΔG'tr (J mol⁻¹)
Glycine > 0
Diglycine < 0
Triglycine < 0
Tetraglycine < 0

Qualitative data interpretation from references researchgate.netrsc.orgrsc.org.

The enthalpy of protonation (ΔH) is a critical thermodynamic parameter that describes the heat change associated with the buffering reaction. For Tris, the enthalpy of reaction with hydrochloric acid has been precisely measured. The National Bureau of Standards (now the National Institute of Standards and Technology, NIST) has certified a standard reference material for the reaction of Tris with 0.1 N HCl.

The enthalpy of reaction of Tris in 0.1 N HCl solution at 298.15 K is -245.76 ± 0.26 J·g⁻¹. nih.govnist.govoclc.org In contrast, the reaction of Tris in 0.0500 N NaOH solution at the same temperature is endothermic, with an enthalpy of 141.80 ± 0.19 J·g⁻¹. nih.govnist.govoclc.org These values are fundamental for calorimetric measurements and for understanding the temperature dependence of the buffer's pKa. The heat capacity change (ΔCp) for the reaction in 0.1 N HCl is 1.435 ± 0.023 J·g⁻¹·K⁻¹, and in 0.0500 N NaOH is 1.025 ± 0.025 J·g⁻¹·K⁻¹. nih.govnist.govoclc.org

Influence of this compound on Solution Ionic Strength and pH Control

The ionic strength of a buffer solution is a key factor that can influence various biochemical and physiological processes. A study investigating the effect of the ionic strength of a Tris-acetate background electrolyte on the electrophoretic mobility of various anions found that the observed behavior deviates from the classical Onsager theory. nih.gov This suggests that specific interactions, such as ion association or complexation between the anions and the constituents of the Tris-acetate buffer, play a significant role. nih.gov

Furthermore, the concentration of Tris itself can influence the stability of proteins in solution through mechanisms described as "salting-in" and "salting-out." At low concentrations, Tris can increase the stability of proteins like human growth hormone, a phenomenon attributed to favorable interactions and a salting-in effect. celljournal.org However, at higher concentrations, a salting-out effect can occur, leading to decreased protein stability and potential aggregation. celljournal.org This highlights the importance of optimizing the Tris concentration for specific applications to ensure both pH control and the integrity of the biological macromolecules under study.

Comparative Analysis of this compound with Alternative Buffering Agents in Research Systems

In the landscape of biological buffers, Tris is often compared with other agents like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane).

Tris vs. HEPES: HEPES is a zwitterionic buffer with a pKa of approximately 7.5, providing a buffering range of about 6.8 to 8.2. hopaxfc.com Unlike the primary amine in Tris, the buffering group in HEPES is a piperazine (B1678402) ring. HEPES is often favored in cell culture applications due to its lower toxicity at higher concentrations compared to Tris. hopaxfc.com

Tris vs. Bis-Tris: Bis-Tris has a pKa of 6.46, making it suitable for a more acidic pH range of 5.8 to 7.2. hbdsbio.com Structurally, it is related to Tris but with two hydroxyethyl (B10761427) groups attached to the amino group. The choice between Tris and Bis-Tris is primarily dictated by the desired pH of the experiment. hbdsbio.com

The selection of an appropriate buffer requires careful consideration of the experimental system, including the desired pH, the potential for interactions with biomolecules, and the temperature at which the experiment will be conducted.

Advanced Synthetic Methodologies and Derivatization of Tris Hydroxyethyl Aminomethane

Organic Synthesis Pathways for the Tris(hydroxyethyl)aminomethane Core Structure

The industrial synthesis of this compound, often referred to as Tris, is a well-established process. chemicalbook.com It primarily involves the condensation reaction of nitromethane (B149229) with formaldehyde (B43269). chemicalbook.comvacutaineradditives.com This reaction proceeds under basic conditions and is characterized as a series of Henry reactions, leading to the formation of the intermediate compound, tris(hydroxymethyl)nitromethane (B93346) ((HOCH2)3CNO2). chemicalbook.com Subsequent hydrogenation of this nitro intermediate yields the final this compound product. chemicalbook.com

Alternative methodologies have also been explored to optimize the synthesis. One such method involves carrying out the formylation of nitromethane with formaldehyde (in the form of paraformaldehyde) in a concentrated alcohol medium, specifically a mixture of methylene (B1212753) chloride in methanol (B129727). google.com This reaction is conducted in the presence of a solid base catalyst, such as sodium or potassium, with a molar ratio of nitromethane to formaldehyde of approximately 1:3. google.com The resulting nitroalcohol is then acidified and subjected to catalytic hydrogenation using Raney nickel to produce crystalline this compound. google.com A comparison between a direct hydrogenation method and a two-step method has been studied, with the direct method showing stability but a lower yield, which is largely dependent on the condensation reaction's efficiency. vacutaineradditives.com The two-step method, while yielding a higher output, involves the crystallization of the intermediate tris(hydroxymethyl)nitromethane before reduction. vacutaineradditives.com

Detailed research has focused on optimizing reaction conditions to improve yield. For instance, one effective synthetic method for the intermediate tris(hydroxymethyl)nitromethane reported a yield of 91.3% by using a nitromethane to formaldehyde molar ratio of 1:3.2, with calcium hydroxide (B78521) as the catalyst at a pH of 9 and a temperature of 30°C for 4 hours. oriprobe.com

Derivatization Strategies for Functional Enhancement and Material Design

The versatile structure of this compound, with its primary amine and three hydroxyl groups, allows for a wide range of derivatization strategies. drugbank.comresearchgate.net These modifications are aimed at enhancing its functionality for specific applications in material science and chemical synthesis.

Synthesis of Schiff Base Derivatives of this compound

Schiff base derivatives of this compound are synthesized through the condensation reaction of its primary amine group with various carbonyl-containing compounds, such as aldehydes. researchgate.netmost.gov.bd These reactions are often carried out in a suitable solvent like anhydrous ethanol (B145695). vacutaineradditives.com For example, new Schiff bases have been prepared by condensing this compound with long alkoxy chain-bearing salicylaldehyde (B1680747) derivatives. researchgate.netmost.gov.bd The resulting Schiff bases can exhibit interesting properties, including the ability to form metal complexes and display biological activity. researchgate.net

The synthesis conditions can be optimized to improve the yield of the desired Schiff base. For instance, a study on the reaction of Tris with 3,5-dibromosalicylic aldehyde found that a molar ratio of 1:1 and a reaction time of 30 minutes, followed by reduction with sodium borohydride, resulted in a yield of 81.4%. vacutaineradditives.com The synthesized Schiff base ligands have been characterized using techniques like 1H NMR spectroscopy. most.gov.bd These derivatives have applications in various fields due to their chelating properties, thermal stability, and potential for creating conductive materials when doped. vacutaineradditives.comresearchgate.net

ReactantsMolar Ratio (Aldehyde:Tris)SolventReaction TimeReducing AgentYieldReference
3,5-dibromosalicylic aldehyde, Tris1:1Anhydrous ethanol30 minutesSodium borohydride81.4% vacutaineradditives.com
Long alkoxy chain salicylaldehyde derivatives, TrisNot specifiedNot specifiedNot specifiedNot specifiedNot specified researchgate.netmost.gov.bd
Various aldehydes, TrisNot specifiedNot specifiedNot specifiedNot specifiedNot specified researchgate.net

Preparation of Tris(hydroxymethyl)methyl Ammonium (B1175870) Salts

This compound can react with various carboxylic acids to form Tris(hydroxymethyl)methyl ammonium salts. researchgate.net These salts are obtained through the interaction of Tris with acids such as cinnamic, benzoic, salicylic, nicotinic, and others. researchgate.net The resulting compounds have been characterized by methods including NMR, FT-IR, and elemental analysis. researchgate.net The crystal structures of some of these salts, like the hydrogen malonate and hydrogen succinate, have been determined by single-crystal X-ray diffraction. researchgate.net

Similarly, the reaction of this compound with rhenic(VII) acid in an aqueous solution leads to the formation of [tris(hydroxymethyl)methyl]ammonium tetraoxidorhenate(VII) crystals. nih.gov This salt exhibits an extensive hydrogen-bonding network. nih.gov The synthesis of fatty acid esters of tris-(2-hydroxyethyl)-amine and their subsequent quaternization with dimethylsulfate produces tris-(2-hydroxyethyl)-methylammonium methylsulfate (B1228091) fatty acid esters, which are used as fabric softening active compositions. google.com

Bis(oxazolidine) Derivatives from this compound

The reaction of this compound with aldehydes can lead to the formation of oxazolidine (B1195125) derivatives. When one mole of Tris reacts with one mole of an aldehyde, a 4,4-bis-(hydroxymethyl)-2-substituted-oxazolidine is formed. researchgate.net If two moles of the aldehyde are used, the product is a 5-hydroxymethyl-2,8-disubstituted-1-aza-3,7-dioxabicyclo(3.3.0)octane, which is a bis(oxazolidine) derivative. researchgate.netacs.org These reactions have been explored with a variety of aldehydes and serve as a method to create prodrugs of natural repellents. researchgate.net The resulting heterocyclic derivatives can be further functionalized to adjust their hydrophilic-lipophilic balance. researchgate.net

This compound-Functionalized Polymeric and Nanocomposite Systems

This compound is utilized to functionalize various materials, including polymers and nanocomposites, to impart specific properties. For instance, it has been used to create highly hydrophilic silica-based materials for hydrophilic interaction chromatography. diva-portal.org In one method, porous silica (B1680970) particles are modified and grafted with a polymer, which is then reacted with Tris to create a "TRIS" buffering substance-equivalent layer on the silica surface. diva-portal.org

In the realm of nanocomposites, Tris has been employed to functionalize graphene oxide (GO). researchgate.netnih.gov The amine group of Tris can react with the epoxy groups on the surface of GO, leading to the formation of C-N bonds and enhancing the hydrophilic properties of the GO. researchgate.net These functionalized GO nanosheets have been incorporated into polyvinyl alcohol (PVA) films to create nanocomposites with altered properties, such as increased oxygen permeability. researchgate.net Another approach involves growing thermo-sensitive polymers from the surface of Tris-functionalized GO to create nanocomposites with potential applications in the biomedical field. nih.gov Furthermore, Tris has been covalently grafted onto kaolinite, a clay mineral, to create novel reactive amino-compounds. dntb.gov.ua

MaterialFunctionalization MethodResulting SystemApplicationReference
Porous silica particlesGrafting with polymer followed by reaction with TrisHydrophilic silica-based materialHydrophilic interaction chromatography diva-portal.org
Graphene oxide (GO)Reaction with Tris amine groupTris-functionalized GONanofiller in PVA films researchgate.net
Graphene oxide (GO)Ring-opening polymerization from Tris-functionalized GOThermo-sensitive GO-polymer nanocompositeBiomedical applications nih.gov
KaoliniteCovalent graftingTris-grafted kaoliniteReactive amino-compound dntb.gov.ua
Iron oxide magnetic nanoparticlesFunctionalization with sulfonated Tris and copper(II) nitrateMagnetic nanocatalystSynthesis of 2-pyrazoles nsmsi.ir

Design and Synthesis of this compound-Based Ligands and Chelating Agents

The structure of this compound makes it an excellent building block for the design and synthesis of ligands and chelating agents. nih.govsemanticscholar.org It can act as a linker molecule, connecting an organic functional group to a polyoxometalate (POM) cluster, for example. gla.ac.uk A series of Tris-based linear and triangular ligands have been synthesized and attached to Wells-Dawson type clusters to create large, inorganic-organic hybrid nanoclusters. nih.gov

Tris can also form stable complexes with various metal ions. semanticscholar.orgresearchgate.net For instance, it has been shown to form complexes with Group IIA metals like Ba(II), Ca(II), Sr(II), and Mg(II). semanticscholar.org In these reactions, the Tris molecule is deprotonated and chelates with the metal ions. researchgate.net The resulting complexes have been characterized using various spectroscopic and analytical techniques. semanticscholar.org Additionally, new coordination compounds, analogous to hydrometallatranes, have been synthesized by reacting Tris with Cu(II), Co(II), Ni(II), and Zn(II) salts of carboxylic acids. colab.wscolab.ws The crystal structure of the Tris complex with Cu(II) cinnamate (B1238496) has been determined by X-ray diffraction. colab.wscolab.ws

Catalytic Roles of this compound in Organic Reactions

This compound, also known as Tris or THAM, has emerged as a versatile and environmentally benign organocatalyst in synthetic organic chemistry. Its unique structure, featuring a primary amine and three hydroxyl groups, allows it to function effectively as a catalyst in various organic transformations. researchgate.netchesci.com Being inexpensive, commercially available, non-toxic, and biodegradable, THAM presents an attractive alternative to conventional, often hazardous, catalysts. researchgate.net

Organobase Catalysis in Nucleophilic Phosphonylation

This compound has demonstrated high efficiency as an organobase catalyst in the nucleophilic phosphonylation of benzylidene malononitrile (B47326). researchgate.net This reaction is significant for the formation of β-phosphonomalonates, which are important compounds in medicinal chemistry. The catalytic activity of THAM facilitates the addition of a phosphite (B83602) to an activated alkene, a key step in carbon-phosphorus bond formation.

In a notable application, THAM was used as a recyclable catalyst for the reaction between benzylidene malononitrile and dialkyl phosphites under solvent-free conditions. researchgate.net This methodology offers several advantages, including being environmentally friendly, economically viable, and having a straightforward work-up procedure that avoids conventional isolation techniques like chromatography. researchgate.net The catalyst's reusability for up to five cycles without a significant loss in activity further enhances its practical utility. researchgate.net

Table 1: THAM-Catalyzed Nucleophilic Phosphonylation

Reactant 1Reactant 2CatalystConditionsProductKey Findings
Benzylidene malononitrileDialkyl phosphitesThis compound (THAM)Solvent-freeβ-phosphonomalonatesHighly efficient, recyclable (up to 5 cycles), eco-friendly, and avoids chromatographic separation. researchgate.net

Promotion of Multi-Component Reaction Pathways

The catalytic utility of this compound extends to promoting various multi-component reactions (MCRs), which are powerful tools for building molecular complexity in a single step. THAM's ability to act as a basic catalyst is crucial in these transformations, often leading to high yields and atom economy under mild conditions. researchgate.netchesci.com

One significant example is the one-pot, four-component synthesis of polyhydroquinolines. chesci.com Using THAM as an organocatalyst in an ethanol-water solvent system under ultrasound irradiation, various aromatic aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate (B1210297) react to form the desired products in good to excellent yields (88–92%). chesci.com This protocol is noted for its short reaction times, the use of an inexpensive and recyclable catalyst, and an environmentally friendly procedure. chesci.com

Furthermore, THAM has been successfully employed in the synthesis of other heterocyclic compounds. It catalyzes the one-pot, multicomponent synthesis of tetrahydrobenzo[b]pyrans and pyran-annulated heterocycles. researchgate.net It has also been used as a promoter for the synthesis of spirochromenes through a three-component reaction involving isatins, malononitrile, and 1,3-dicarbonyl compounds. researchgate.net In another application, THAM, supported on magnetic hercynite nanoparticles, served as an efficient nanocatalyst for the synthesis of pyrano[2,3-c]pyrazoles and 2-amino-4H-benzo[b]pyrans. dntb.gov.ua

Table 2: THAM-Promoted Multi-Component Reactions

Product ClassReactantsCatalyst SystemConditionsKey Advantages
PolyhydroquinolinesAromatic aldehyde, dimedone, ethyl acetoacetate, ammonium acetateTHAMEthanol:water, UltrasoundExcellent yields (88-92%), short reaction time, recyclable catalyst. chesci.com
Tetrahydrobenzo[b]pyrans(Not specified)THAMOne-potEnvironmentally benign, uses a biodegradable organocatalyst. researchgate.net
SpirochromenesIsatins, malononitrile, 1,3-dicarbonylsTHAM(Not specified)Efficient synthesis of complex spiro-heterocycles. researchgate.net
Pyrano[2,3-c]pyrazoles and 2-Amino-4H-benzo[b]pyrans(Not specified)Hercynite@SiO2@Tris(Not specified)Novel and efficient nanocatalyst application. dntb.gov.ua

Reductive Capabilities of this compound in Nanoparticle Synthesis

Beyond its catalytic roles in organic synthesis, this compound serves as an effective reducing agent, particularly in the "green" synthesis of metallic nanoparticles. nih.govvacutaineradditives.com Its structure, containing three hydroxyl groups, enables it to reduce metal ions to their elemental form under specific conditions. vacutaineradditives.com This capability is especially valuable in the biomedical field, where biocompatible synthesis methods are paramount. nih.govnih.gov

THAM has been notably successful in the one-step synthesis of gold nanoparticles (AuNPs) from a chloroauric acid solution. nih.govnih.gov The reaction is typically conducted in an alkaline aqueous solution, often using sodium hydroxide to promote the reaction rate, and under mild temperature conditions. nih.govvacutaineradditives.com A key advantage of using THAM is that it acts as both a reducing agent and a stabilizer, producing stable gold nanoparticles without the need for additional capping agents that could be toxic. vacutaineradditives.com

The nanoparticles synthesized using this method are monodisperse with a distinct polyhedral structure, and their size can be controlled by adjusting the reaction conditions, such as the concentration of NaOH. nih.gov This method is considered biocompatible, allowing for the direct synthesis of DNA-gold nanoparticle conjugates, as the mild conditions preserve the integrity of biomolecules like DNA. nih.govresearchgate.net The resulting AuNPs have consistent morphology and size distribution, as confirmed by various analytical techniques including Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS). nih.govnih.gov

Table 3: this compound in Gold Nanoparticle Synthesis

Metal PrecursorReducing AgentConditionsNanoparticle CharacteristicsAdvantages of the Method
Chloroauric acid (HAuCl₄)This compound (THAM)Alkaline aqueous solution (NaOH), mild temperatureMonodisperse, polyhedral structure, controllable size (e.g., ~60 nm). nih.govBiocompatible, one-step "green" synthesis, acts as both reducer and stabilizer, mild reaction conditions. nih.govvacutaineradditives.comnih.gov

Interactions of Tris Hydroxyethyl Aminomethane with Biomacromolecules

Protein-Tris(hydroxyethyl)aminomethane Interactions

The interactions between Tris and proteins are multifaceted, ranging from stabilization of the native conformation to interference with enzymatic activity and solubilization of protein aggregates.

Mechanisms of Protein Structure and Conformational Stabilization

Tris has been observed to stabilize the structure of various proteins. This stabilizing effect is attributed to the direct interaction of Tris molecules with the protein surface. The hydroxyl (-OH) and amine (-NH2) groups of Tris can form hydrogen bonds with amino acid residues on the protein. researchgate.net For instance, in the case of bovine serum albumin (BSA), Tris has been shown to interact with the protein, leading to its stabilization in solution. researchgate.netrsc.org This interaction is thought to occur through hydrogen bonding, and increasing the concentration of the Tris buffer can enhance this stabilizing effect. researchgate.net

The stabilization is not merely a surface effect. Molecular docking studies with human growth hormone (hGH) have suggested that interactions between hGH and Tris are a primary reason for the increased physicochemical stability of the protein in aqueous solutions containing Tris. celljournal.org It is proposed that Tris, similar to osmolytes, can induce protein stabilization by interacting with the protein, thereby protecting it against denaturation and aggregation. celljournal.org

Thermodynamic Characterization of Tris(hydroxyethyl)aminomethane Interactions with Peptide Backbone

The interaction of Tris with the fundamental building block of proteins, the peptide backbone, has been a subject of thermodynamic investigation. Studies measuring the transfer free energies (ΔG'tr) of glycine (B1666218) peptides from water to Tris buffer solutions have revealed surprisingly favorable interactions. researchgate.netrsc.orgrsc.org For longer glycine peptides like triglycine (B1329560) (Gly3) and tetraglycine (B1346897) (Gly4), the transfer free energies are negative, indicating that the interactions are thermodynamically favorable. researchgate.netrsc.org This suggests a "salting-in" effect, where the solubility of these peptides increases with increasing Tris concentration. rsc.org

The favorable interactions are noteworthy, especially when compared to the effects of common denaturants like urea (B33335) and guanidine (B92328) hydrochloride. researchgate.netrsc.org The thermodynamic data indicates that the interaction of Tris with the peptide backbone is a significant factor in its ability to stabilize protein structures.

Table 1: Apparent Transfer Free Energies (ΔG'tr) of Glycine Peptides from Water to Aqueous Buffer Solutions at 25°C A negative ΔG'tr value indicates a favorable interaction.

PeptideBuffer (1 M)ΔG'tr (J mol⁻¹)
GlycineTrisPositive
DiglycineTrisNegative
TriglycineTrisNegative
TetraglycineTrisNegative

Data sourced from Taha, M., & Lee, M. J. (2010). Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization. Physical Chemistry Chemical Physics, 12(39), 12840-12849. researchgate.netrsc.orgrsc.org

Influence on Enzyme Activity and Stability in Buffered Systems

While Tris can stabilize protein structure, its effect on enzyme activity is not universally positive and can be enzyme-specific. Tris has been reported to inhibit a number of enzymes. wikipedia.org This inhibition can occur through various mechanisms, including the chelation of metal ions that are essential for the catalytic activity of certain metalloenzymes. nih.govacs.org

However, in some cases, Tris has been shown to enhance enzyme activity. For instance, lysozyme (B549824) exhibits higher activity in a Tris-HCl buffer, which is attributed to increased solubilization and solubility of the protein. researchgate.net Similarly, for the enzyme BLC23O, while the substrate affinity was lowest in Tris-HCl buffer compared to HEPES and sodium phosphate (B84403) buffers, the turnover rate (kcat) was the highest. nih.govacs.org This highlights the complex and often unpredictable influence of Tris on enzyme kinetics. Furthermore, NAD⁺ and NADH, important cofactors for many enzymes, have been found to be highly stable in Tris buffer over extended periods. researchgate.net

Table 2: Kinetic Parameters of BLC23O in Different Buffers

Bufferkcat (s⁻¹)Km (μM)Catalytic Efficiency (μM⁻¹ s⁻¹)
Tris-HCl1.14 ± 0.016.93 ± 0.260.17 ± 0.01
HEPES--0.36 ± 0.01
Sodium Phosphate1.006 ± 0.0063.6 ± 0.10.28 ± 0.01

Data sourced from Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega 2023, 8, 41, 38668–38679. nih.govacs.org

Protein Solubilization Mechanisms

Tris plays a significant role in solubilizing proteins, a crucial step in their extraction and purification. For membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature, detergents are used for extraction and solubilization. nih.gov Novel detergents incorporating a Tris(hydroxymethyl)aminomethane linker have been designed and synthesized. nih.govnih.govresearchgate.net These Tris-based detergents have shown enhanced performance in stabilizing membrane proteins compared to conventional detergents. nih.govnih.gov The favorable behavior is attributed to factors like high hydrophobicity of the lipophilic groups and an optimal hydrophilic-lipophilic balance. nih.govresearchgate.net

In the context of extracting proteins from formalin-fixed paraffin-embedded (FFPE) tissues, the concentration of Tris in the extraction buffer is critical. nih.gov Formaldehyde (B43269) fixation creates crosslinks that can be reversed. Tris, being a primary amine, can help in reversing the Schiff base formation between proteins and formaldehyde, thereby enhancing protein extraction. nih.gov Studies have shown that a higher concentration of Tris (above 300 mM) in the extraction buffer leads to more efficient protein extraction from FFPE samples. nih.gov

Nucleic Acid-Tris(hydroxyethyl)aminomethane Interactions

The interactions between Tris and nucleic acids are also of significant importance in molecular biology, as Tris-based buffers are ubiquitously used in nucleic acid research. It has been shown that the polynucleotide poly(dG-br5dC)•poly(dG-br5dC) can adopt the Z-DNA conformation in a solution containing 5 mM Tris-HCl. nih.gov

Studies investigating the effect of Tris-HCl buffer on the adsorption of DNA to various soil components have revealed complex interactions. For some materials like natural allophane, gibbsite, and kaolinite, the presence of 0.1 M Tris-HCl buffer significantly increased DNA adsorption compared to a 0.1 M NaCl solution. jst.go.jp Conversely, for montmorillonite, DNA adsorption was significantly lower in the Tris-HCl buffer. jst.go.jp One proposed mechanism for the enhanced adsorption is that the -NH3+ groups of Tris molecules bind to negatively charged surfaces, while the three -OH groups form hydrogen bonds with the DNA backbone. researchgate.net Another possibility is that the -NH3+ groups of Tris bind to the phosphate groups of DNA, and the -OH groups form hydrogen bonds with the adsorbent surface. researchgate.net

Furthermore, the crystal structure of Tris(hydroxymethyl)methylammonium adenosine (B11128) 5'-diphosphate dihydrate has been determined, providing direct evidence of the interaction between Tris and nucleotides. In this structure, the -NH3+ group of Tris interacts with the diphosphate (B83284) moiety of ADP. researchgate.net This interaction can be electrostatic or via hydrogen bonds, allowing Tris to compete with divalent cations like Mg2+ and Ca2+ for binding to ADP. researchgate.net

Maintenance of Nucleic Acid Integrity and Stability in Aqueous Solutions

The stability of nucleic acids in aqueous solutions is paramount for reliable experimental outcomes in molecular biology. This compound is a fundamental component of various buffer systems designed to protect DNA and RNA from degradation. nih.govserva.de One of the most common buffers, TE buffer, is composed of Tris and ethylenediaminetetraacetic acid (EDTA). yektatajhiz.com In this combination, Tris maintains the pH at a stable level, typically around 8.0, which is optimal for preventing acid-catalyzed depurination. hbdsbio.com

Furthermore, the integrity of nucleic acids is constantly threatened by nucleases, enzymes that degrade DNA and RNA. These enzymes often require divalent metal ions like magnesium (Mg²⁺) as cofactors. The EDTA component of TE buffer acts as a chelating agent, sequestering these metal ions and thereby inactivating the nucleases. yektatajhiz.com The buffering capacity of Tris ensures that the solution's pH remains stable even when cellular contents are released during lysis, which could otherwise alter the pH and damage the DNA. yektatajhiz.com Research has shown that Tris buffer stabilizes DNA against various forms of damage, including strand breakage. researchgate.net

Below is a table summarizing the key components of a standard TE buffer and their respective roles in maintaining nucleic acid integrity.

ComponentFunctionMechanism of Action
This compound pH StabilizationMaintains a constant pH (typically ~8.0), preventing acid-hydrolysis of phosphodiester bonds and depurination, thus preserving DNA's primary structure. hbdsbio.com
EDTA Nuclease InhibitionChelates divalent cations (e.g., Mg²⁺, Ca²⁺) that are essential cofactors for many DNases and RNases, preventing enzymatic degradation of nucleic acids. yektatajhiz.com

Role in DNA and RNA Hydration and Rehydration Processes

The hydration shell, a layer of water molecules surrounding a nucleic acid, is crucial for maintaining its characteristic double-helical structure. While Tris is not a direct structural component of this hydration shell, it plays a vital supportive role by maintaining an optimal chemical environment. By buffering the pH, Tris ensures the stability of the electrostatic interactions between the negatively charged phosphate backbone of DNA and the surrounding water molecules and ions. hbdsbio.comfrontiersin.org

Studies have shown that Tris molecules can protect the DNA backbone against damage, an effect that is dependent on the presence of water, highlighting the interplay between the buffer, the solvent, and the nucleic acid. researchgate.netsav.sk This protective capacity suggests that Tris helps to maintain a stable aqueous environment where the hydration shell can effectively perform its function. During rehydration processes, such as dissolving a dried pellet of DNA, a Tris-based buffer provides a gentle and pH-stable environment, allowing the nucleic acid to properly refold into its native, hydrated conformation without being damaged by adverse pH conditions. hbdsbio.com The amine group of the Tris molecule is thought to interact with the negatively charged phosphate backbone, further stabilizing the molecule within its aqueous environment. researchgate.net

Influence on DNA Hybridization Conditions

The use of Tris can also impact surface hybridization, a technique central to DNA microarrays and biosensors. Modifying a substrate surface with Tris(hydroxymethyl)aminomethane can increase its hydrophilicity, which in turn alters the thermodynamics of DNA hybridization at the solid-liquid interface. hbdsbio.com However, it has also been noted that direct interactions between Tris molecules and immobilized DNA can affect the measurement of surface DNA concentrations, which could bias the interpretation of hybridization efficiency data. researchgate.net

The table below provides an example of components often found in a DNA hybridization buffer.

ComponentTypical ConcentrationRole in Hybridization
Tris-HCl 10-100 mMMaintains a stable pH (e.g., 7.2-8.0), which is essential for the stability of the DNA duplex. nih.gov
NaCl or other salts 50-1000 mMProvides cations (Na⁺) that shield the negative charge of the phosphate backbone, reducing repulsion and facilitating annealing.
EDTA 1-10 mMSequesters divalent cations to inhibit nuclease activity.
Formamide (optional) 10-50%Lowers the melting temperature (Tm) of DNA, allowing for hybridization at lower temperatures (increasing stringency). nih.gov
Detergent (e.g., SDS) 0.1-1%Reduces non-specific binding of DNA to surfaces.

Direct Modification of Nucleic Acids during Nanomaterial Synthesis

In the field of nanotechnology, Tris has been identified as a valuable reagent beyond its buffering capacity. Research has demonstrated that Tris can function as a reducing agent in the biocompatible synthesis of gold nanoparticles (AuNPs). This process is conducted under mild conditions, which are favorable for the integrity of biomacromolecules.

A significant finding is that during the synthesis of these nanoparticles, Tris can be used to directly modify DNA molecules. This capability allows for the in-situ functionalization of AuNPs with DNA, creating stable nucleic acid-nanoparticle conjugates. These conjugates are instrumental in the development of advanced biosensors and the programmed assembly of complex nanostructures. Similarly, Tris-functionalized iron oxide nanoparticles have been synthesized and show potential for the isolation of plasmid DNA.

Interactions of this compound Derivatives with Biological Membranes (e.g., Lipid Bilayers)

The interaction of Tris and its derivatives extends to biological membranes, influencing their structure and function. While Tris itself can affect membrane-bound organelles like the Golgi apparatus, synthetic derivatives of Tris have been designed to interact with lipid bilayers in specific and useful ways. wikipedia.org

Derivatives such as N-acyltris(hydroxymethyl)aminomethane (NATM) are amphiphilic, meaning they have both hydrophilic and hydrophobic parts. This property allows them to self-assemble in water, forming structures like vesicles, which are similar to the lipid bilayers of cells. researchgate.net These NATM vesicles are being investigated as potential vehicles for targeted drug delivery. researchgate.net

Another class of derivatives, Tris-linker-bearing triazine-based triglucosides (TTGs), has been developed as novel detergents for handling membrane proteins. dcfinechemicals.com These proteins are notoriously difficult to extract from their native lipid environment and stabilize for structural studies. The TTG detergents have shown remarkable efficacy in solubilizing and stabilizing various membrane proteins, in some cases outperforming widely used conventional detergents. dcfinechemicals.com This success highlights the potential of rationally designed Tris derivatives as powerful tools in membrane protein research. dcfinechemicals.com

The table below summarizes some Tris derivatives and their interactions with membrane systems.

Tris DerivativeKey FeatureObserved Interaction with Membranes/Membrane ProteinsPotential Application
N-acyltris(hydroxymethyl)aminomethane (NATM) Amphiphilic moleculeSelf-assembles into vesicles in aqueous solutions. researchgate.netMembrane-targeting drug delivery vehicles. researchgate.net
Tris-linker-bearing triazine-based triglucosides (TTGs) Glucoside-based detergent with a Tris linkerEffectively solubilizes and stabilizes integral membrane proteins, including G protein-coupled receptors (GPCRs). dcfinechemicals.comStructural biology of membrane proteins. dcfinechemicals.com
This compound (unmodified) Polar, non-amphiphilicCan cause swelling and blistering of Golgi membranes and secretory vesicles at moderate concentrations. wikipedia.orgN/A (Illustrates a direct effect on intracellular membranes)

Applications of Tris Hydroxyethyl Aminomethane in Biochemical and Molecular Biology Research Methodologies

Electrophoretic Separation Techniques

Electrophoresis is a widely used technique to separate macromolecules like DNA, RNA, and proteins based on their size and charge. Tris(hydroxyethyl)aminomethane is a key component of the buffer systems that facilitate this separation.

Agarose (B213101) Gel Electrophoresis for Nucleic Acid Analysis (TAE, TBE Buffers)

Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the two most prevalent buffers used for agarose gel electrophoresis of nucleic acids. sigmaaldrich.com Both buffers contain Tris as the primary buffering agent to maintain a stable pH, which is crucial for the consistent migration of the negatively charged nucleic acid molecules. bio-rad.com

TAE buffer is composed of Tris, acetic acid, and EDTA, while TBE buffer contains Tris, boric acid, and EDTA. nih.gov The choice between TAE and TBE depends on the specific application. Double-stranded DNA migrates faster in TAE buffer, making it suitable for preparative work. sigmaaldrich.com However, TAE has a lower buffering capacity and can become exhausted during prolonged electrophoresis runs. sigmaaldrich.com TBE, on the other hand, has a higher buffering capacity and is recommended for the high-resolution separation of smaller DNA fragments (<2kb). sigmaaldrich.combio-rad.com The borate (B1201080) in TBE can, however, inhibit some enzymes, which is a consideration for downstream applications. sigmaaldrich.com

The concentration of the buffer also plays a role. For instance, some laboratories use 0.5x TBE to reduce the electrical current and minimize heat generation during electrophoresis. nih.gov The pH of these buffers is generally maintained around neutral, which ensures that the phosphate (B84403) backbone of DNA remains negatively charged, allowing it to migrate towards the anode. bio-rad.com

Interactive Table: Comparison of TAE and TBE Buffers

Feature TAE (Tris-acetate-EDTA) TBE (Tris-borate-EDTA)
Buffering Capacity Low sigmaaldrich.com High sigmaaldrich.com
DNA Migration Speed Fast sigmaaldrich.com Slow sigmaaldrich.com
Resolution High for >2kb fragments sigmaaldrich.com High for <2kb fragments sigmaaldrich.com
Enzyme Inhibition No sigmaaldrich.com Yes (Borate inhibits some enzymes) sigmaaldrich.com
Common Use Preparative work, faster runs sigmaaldrich.com High-resolution of small fragments, extended runs sigmaaldrich.combio-rad.com

Polyacrylamide Gel Electrophoresis (e.g., SDS-PAGE) for Protein Separation

In protein analysis, Tris-based buffers are integral to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). antibodiesinc.com This technique separates proteins primarily based on their molecular weight. The most common system, the Laemmli system, utilizes a discontinuous buffer system with different Tris-HCl buffer concentrations and pH values in the stacking and resolving gels. thermofisher.comgoogle.com The running buffer typically contains Tris and glycine (B1666218). antibodiesinc.com

The stacking gel has a lower pH (around 6.8) and a lower acrylamide (B121943) concentration, which allows the proteins to form a narrow band before entering the resolving gel. The resolving gel has a higher pH (around 8.8) and a higher acrylamide concentration, which sieves the proteins according to their size. thermofisher.com Tris acts as the buffering agent in both the gels and the running buffer, maintaining the pH gradient that is essential for the stacking and separation process. antibodiesinc.com

Modifications to the standard Tris-glycine system exist for specific applications. For instance, Tris-Tricine SDS-PAGE is used to separate low molecular weight proteins and peptides (1-100 kDa). gbiosciences.com This system replaces glycine with tricine, which has a different pK, leading to better resolution of smaller proteins. gbiosciences.com Another variation is the Bis-Tris gel system, which uses Bis-Tris and HCl in the gel buffer and MOPS or MES in the running buffer, offering advantages like faster run times and sharper band resolution. sigmaaldrich.comhbdsbio.com

Interactive Table: Common Tris-Based Buffer Systems in PAGE

System Key Components Application
Tris-Glycine (Laemmli) Tris-HCl (stacking & resolving gels), Tris-Glycine (running buffer) thermofisher.comgoogle.com Broad range of proteins thermofisher.com
Tris-Tricine Tris-HCl (gels), Tris-Tricine (running buffer) gbiosciences.com Low molecular weight proteins and peptides gbiosciences.com
Bis-Tris Bis-Tris-HCl (gel), MOPS or MES (running buffer) sigmaaldrich.com Faster runs, sharper bands sigmaaldrich.com
Tris-Acetate Tris-Acetate gel nih.gov Separation of small and large proteins nih.gov

Applications in DNA Sequencing Methodologies

Tris-based buffers are also crucial in DNA sequencing methodologies. For instance, TBE buffer is routinely used for automated DNA sequencing gels. sigmaaldrich.com In the preparation of DNA templates for sequencing, Tris-EDTA (TE) buffer is commonly used to dissolve the purified DNA. libretexts.org The Tris component maintains a slightly alkaline pH (typically around 8.0), which helps to protect the DNA from degradation, while EDTA chelates divalent cations that can be cofactors for DNA-degrading enzymes. libretexts.orgyektatajhiz.com

In some single-molecule sequencing techniques, genomic DNA is prepared in a Tris-EDTA buffer before fragmentation and library preparation. upol.cz The stability provided by the Tris buffer is essential for maintaining the integrity of the DNA throughout the sequencing workflow.

Nucleic Acid Isolation and Purification Procedures

The journey from a biological sample to purified nucleic acids ready for analysis involves several critical steps, many of which rely on Tris-based buffers to ensure the stability and purity of the final product.

Utilization in Cell Lysis and Digestion Buffers (e.g., Tris-HCl, EDTA, NaCl, Proteinase K systems)

The initial step in nucleic acid isolation is cell lysis, which involves breaking open the cells to release their contents. Lysis buffers almost universally contain Tris-HCl to maintain a stable pH, typically between 7.4 and 8.5. wikipedia.orgnih.govgoogle.com This pH is important for the stability of the released nucleic acids and for the optimal activity of enzymes used in the process. yektatajhiz.com

A common component of lysis buffers is EDTA, which chelates divalent cations like magnesium and calcium. yektatajhiz.com These cations are essential for maintaining the integrity of the cell membrane and are also cofactors for nucleases (enzymes that degrade nucleic acids). By removing these cations, EDTA helps to destabilize the cell membrane and inactivate nucleases, thereby protecting the DNA and RNA. yektatajhiz.com

Sodium chloride (NaCl) is often included to regulate the osmolarity of the lysate. wikipedia.org For the digestion of proteins that can contaminate the nucleic acid preparation, an enzyme called Proteinase K is frequently used. gbiosciences.com Proteinase K is highly active in the presence of Tris buffer, SDS, and EDTA, making it compatible with typical lysis buffer formulations. gbiosciences.comgenetargetsolutions.com.au The recommended storage buffer for Proteinase K itself often contains Tris-HCl. gbiosciences.com

Interactive Table: Typical Components of a Cell Lysis Buffer for Nucleic Acid Extraction

Component Function
Tris-HCl Maintains a stable pH (typically 7.4-8.5) to protect nucleic acids. yektatajhiz.comwikipedia.org
EDTA Chelates divalent cations, destabilizing the cell membrane and inhibiting nucleases. yektatajhiz.com
NaCl Regulates osmolarity. wikipedia.org
Detergents (e.g., SDS, Triton X-100) Solubilize cell membranes. wikipedia.org
Proteinase K Digests proteins to purify nucleic acids. gbiosciences.com

Role as Elution Buffers for Nucleic Acid Extraction from Solid Supports

Following cell lysis and the removal of cellular debris, nucleic acids are often purified using solid-phase extraction methods, such as silica-based spin columns. rocker.com.tw In this method, nucleic acids bind to the silica (B1680970) membrane under high-salt conditions. After washing to remove impurities, the purified nucleic acids are eluted from the column.

Tris-based buffers are frequently used as elution buffers. rocker.com.tw A common elution buffer is a low-salt solution of Tris-HCl, often in combination with EDTA (TE buffer). libretexts.orgnih.gov Elution is typically facilitated by a high pH (around 8.0-8.8) and low ionic strength, which reduces the affinity of the negatively charged nucleic acids for the negatively charged silica surface. nih.gov In some protocols, a more alkaline Tris buffer (pH 11) is used for elution. google.com The use of a Tris-based elution buffer ensures that the purified nucleic acids are in a stable, pH-controlled environment, ready for downstream applications such as PCR, sequencing, or cloning. libretexts.orgnih.gov

Applications in Dialysis and Washing Steps for DNA Purification

This compound is a cornerstone of DNA purification protocols, where precise pH control is paramount for both yield and purity. It is frequently used as a primary component of buffers for dialysis and washing steps, which are designed to remove contaminants while preserving the integrity of the DNA.

During DNA extraction, once the DNA is precipitated out of solution, washing steps are necessary to remove residual salts and other soluble impurities. A common washing agent is an ethanol (B145695) solution, and Tris-containing buffers are used to resuspend the final DNA pellet. google.compromega.com The Tris buffer, often in the form of Tris-EDTA (TE) buffer, provides a stable, slightly alkaline environment (typically pH 7.5-8.5) that is optimal for DNA solubility and long-term storage. google.compromega.com The ethylenediaminetetraacetic acid (EDTA) component chelates divalent cations like magnesium (Mg²⁺), which are cofactors for DNases, thereby protecting the purified DNA from enzymatic degradation. promega.comresearchgate.net

In methods like ion-exchange chromatography for DNA purification, Tris buffers are employed to control the pH during the binding and elution phases. promega.com The DNA's negatively charged phosphate backbone binds to a positively charged matrix under low-salt conditions, and contaminants are washed away. Subsequently, a high-salt buffer is used to elute the purified DNA. promega.com Tris-based buffers are also integral to protocols for separating DNA from the phenol (B47542) phase after TRI Reagent-based extractions, where a DNA wash solution containing trisodium (B8492382) citrate (B86180) (a related salt) is used. thermofisher.com

The selection of the elution buffer is critical and depends on the intended downstream applications. While TE buffer is common, if EDTA interferes with subsequent enzymatic reactions (like PCR or sequencing), DNA can be eluted and stored in a Tris-only buffer or nuclease-free water. promega.com However, storing DNA in a buffered Tris solution is generally preferred over unbuffered water to prevent autohydrolysis caused by the acidic nature of DNA. promega.com

Table 1: Role of this compound in DNA Purification Steps

Purification Step Function of this compound Common Buffer Components pH Range Citations
DNA Resuspension Maintains pH for DNA solubility and stability. Tris, EDTA 7.5 - 8.5 google.compromega.com
Washing Removes salts and other impurities from precipitated DNA. Tris-HCl, Ethanol ~8.0 google.comthermofisher.com
Elution (Chromatography) Controls pH for binding and eluting DNA from matrix. Tris-HCl, NaCl 7.0 - 8.5 promega.com

Protein Research and Enzyme Studies

Implementation in Protein Purification Protocols

This compound is an indispensable buffer in a wide array of protein purification protocols. riverlandtrading.compubcompare.ai Its primary function is to establish and maintain a stable pH within a physiological range (typically 7.0-9.0), which is essential for preserving the native structure and biological activity of most proteins throughout the purification process. hbdsbio.comwelltchemicals.comsigmaaldrich.com

Protein purification typically begins with cell lysis to release the target protein. Tris-HCl buffers are commonly used in lysis solutions to ensure the pH remains constant as the cellular contents are released. google.com Following lysis, various chromatographic techniques are employed to separate the protein of interest from a complex mixture. In techniques like ion-exchange chromatography, Tris buffers are critical for controlling the pH, which dictates the surface charge of the protein and its ability to bind to the charged stationary phase. google.com

Furthermore, Tris has been shown to be effective in preventing the aggregation and fibrillation of peptides and proteins during processing and purification. google.com By acting as a stabilizing agent in aqueous solutions, it can reduce the physical degradation of the protein product. google.com The concentration of Tris in these applications can range from approximately 1 mM to 200 mM, depending on the specific requirements of the purification step. google.com After purification, Tris buffers are also used for resuspending precipitated proteins and for their storage. google.com

Function as a Buffering Agent in Enzyme Activity Assays

The activity of enzymes is profoundly dependent on the pH of their environment, as pH influences the ionization state of amino acid residues within the active site, which is critical for substrate binding and catalysis. patsnap.com this compound is one of the most frequently used buffering agents in enzyme activity assays due to its effective buffering capacity in the physiological pH range of 7.2 to 9.0. welltchemicals.comrpicorp.comdcfinechemicals.com

By maintaining a constant pH, Tris buffers ensure that the enzyme operates under optimal or defined conditions, which is fundamental for obtaining accurate, reliable, and reproducible results. hbdsbio.compatsnap.comontosight.ai This stability allows researchers to glean meaningful insights into enzyme kinetics, mechanisms of action, and inhibition. patsnap.com The choice of buffer is a critical parameter in assay design, as some buffer components can interact with the enzyme or other assay constituents. patsnap.com Tris is often chosen for its low potential for interference with many biological systems and enzymatic activities. welltchemicals.comrpicorp.com However, it is important to note that Tris can interfere with the activity of a small subset of enzymes, so its suitability must be confirmed for the specific protein under investigation. sigmaaldrich.com

Applications in Immunoassays (ELISA, Western Blotting, Immunohistochemistry)

Immunoassays rely on the highly specific binding interaction between an antibody and its antigen. The stability of this interaction is pH-dependent, making robust buffering essential for the success of these techniques. Tris-Buffered Saline (TBS), a solution containing this compound and sodium chloride, is a workhorse buffer in many common immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC). sigmaaldrich.combiocompare.comsigmaaldrich.com

In these methods, TBS is used for several key steps:

Washing: TBS is extensively used as a wash buffer to remove non-specifically bound proteins and other reagents after each incubation step, thereby reducing background noise and increasing the signal-to-noise ratio. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Antibody Dilution: It serves as a diluent for both primary and secondary antibodies, providing a stable chemical environment that preserves antibody structure and function. google.com

Blocking: While often supplemented with blocking agents like bovine serum albumin (BSA) or non-fat milk, the TBS base provides the necessary pH and ionic strength for the blocking step, which prevents the non-specific binding of antibodies to the assay surface. google.com

The Tris component maintains a constant physiological pH (around 7.4), while the sodium chloride provides the appropriate ionic strength, mimicking the conditions within a living organism. ontosight.aisigmaaldrich.com This environment is crucial for maintaining the conformation of both the antigen and the antibody, ensuring the specificity of the binding reaction that these sensitive assays are designed to detect. google.com

Table 3: Common Immunoassay Applications of Tris-Buffered Saline (TBS)

Immunoassay Application of TBS Purpose Typical pH Citations
ELISA Wash buffer, antibody diluent Remove unbound reagents, maintain antibody stability ~7.4 sigmaaldrich.comgoogle.com
Western Blotting Wash buffer, antibody diluent, membrane blocking Remove unbound antibodies, prevent non-specific binding ~7.4 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Immunohistochemistry Wash buffer, antibody diluent Rinse tissue sections, maintain antibody integrity ~7.4 sigmaaldrich.comsigmaaldrich.comfrontiersin.org

Maintenance of Optimal Physiological Conditions in Cell Culture Media

Maintaining a stable physiological pH is one of the most critical factors for the successful in vitro cultivation of cells. Most mammalian cell lines thrive in a very narrow pH range, typically between 7.2 and 7.4. Fluctuations outside this range can lead to decreased cell viability, altered growth rates, and changes in cellular function. vulcanchem.com

This compound is used as a buffering agent in cell culture media to help maintain this stable pH environment. riverlandtrading.compubcompare.aidcfinechemicals.com As cells metabolize nutrients, they produce acidic byproducts (such as lactic acid and CO₂) that lower the pH of the medium. The buffering capacity of Tris helps to resist these pH changes, ensuring a more stable environment for the cells between media changes. hbdsbio.comdcfinechemicals.com

An important advantage of Tris is its relatively low cytotoxicity, which means it can be used in culture media without having significant adverse effects on the cells. dcfinechemicals.com Its ability to maintain physiological pH levels with minimal interference in biological processes makes it valuable for a wide range of cell-based studies, including those investigating cellular function, metabolic pathways, and the effects of drugs. riverlandtrading.comsigmaaldrich.com

Role in Protein Folding Studies and Stability Assessments

This compound, commonly referred to as Tris or Trizma, is a fundamental buffering agent in the study of protein folding and stability. Its ability to maintain a stable pH within the physiological range of 7 to 9 is critical for these investigations. chemicalbook.comsigmaaldrich.com The structural integrity and function of proteins are highly dependent on their three-dimensional conformation, which can be influenced by environmental factors like pH. krell-laboratory.comnews-medical.net Tris buffer helps to create a stable in vitro environment that mimics physiological conditions, allowing researchers to accurately assess the thermodynamic parameters governing protein folding, unfolding, and stability. amerigoscientific.comgoogle.com

Tris buffers are frequently employed in techniques such as Differential Scanning Calorimetry (DSC), which measures the heat changes that occur in a biomolecule as temperature is increased. news-medical.netnih.gov In DSC studies, Tris is used to prepare the protein solution and the matched reference buffer. malvernpanalytical.com This allows for the determination of key thermodynamic stability parameters, including the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, and the enthalpy (ΔH) of unfolding. krell-laboratory.comnih.gov The stability of a protein in different Tris buffer concentrations and pH values can be systematically investigated to understand the forces that stabilize its native structure. For instance, studies on the protein etanercept have shown that higher Tris buffer concentrations can increase conformational stability and suppress irreversible aggregation. jst.go.jp

Research has demonstrated that Tris can directly interact with proteins, thereby influencing their stability. celljournal.orgresearchgate.net It has been shown to stabilize proteins like human growth hormone (hGH) and bovine serum albumin (BSA) in aqueous solutions by preventing both chemical and physical degradation, such as aggregation. celljournal.orgresearchgate.netnih.gov The stabilizing effect is thought to occur through interactions between Tris molecules and the protein surface, including the peptide backbone. celljournal.orgresearchgate.net However, the effect can be concentration-dependent; for hGH, low concentrations of Tris increased stability, while higher concentrations led to aggregation. nih.gov These findings underscore the importance of optimizing buffer conditions for each specific protein under investigation.

Table 1: Research Findings on this compound in Protein Stability Studies

Protein Studied Technique(s) Used Key Findings with Tris Buffer Reference(s)
Hen Egg White Lysozyme (B549824) Differential Scanning Calorimetry (DSC) Investigated structural stability in various buffers, including Tris, to determine optimal pH and buffer conditions for thermodynamic stability. nih.gov
Human Growth Hormone (hGH) HPLC, ELISA, Dynamic Light Scattering (DLS), UV Spectrophotometry Tris at an optimum concentration increased hGH stability in aqueous solutions, preventing aggregation. Molecular docking suggested interactions between Tris and amino acid residues like tyrosine, proline, and phenylalanine. celljournal.orgnih.gov
Etanercept DSC, Dynamic Light Scattering (DLS) Higher Tris buffer concentration (30 mM vs. 10 mM) increased conformational stability (higher Tm) and suppressed irreversible aggregation issues. jst.go.jp
Bovine Serum Albumin (BSA) Dynamic Light Scattering (DLS), Zeta Potential, UV-Visible, Fluorescence, Raman Spectroscopy Tris buffer was found to stabilize BSA molecules, likely through hydrogen bonding interactions with the protein. researchgate.net
Glucagon-Like Peptides (GLPs) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Tris was shown to be superior in stabilizing GLPs in solution during processing and in preventing physical degradation like fibrillation. google.com

Polymerase Chain Reaction (PCR) and Nucleic Acid Amplification Technologies

In the realm of molecular biology, this compound is a cornerstone component of buffers used for Polymerase Chain Reaction (PCR) and other nucleic acid amplification technologies. gneechemical.comaatbio.com PCR is a technique used to amplify specific DNA fragments exponentially, and the reaction's success is highly sensitive to the chemical environment. hbdsbio.com Tris-HCl buffer is a standard ingredient in PCR reaction mixes, where its primary role is to maintain a stable pH. hbdsbio.comgeneticeducation.co.in

The enzymatic activity of DNA polymerase, the enzyme that synthesizes new DNA strands, is critically dependent on pH. hbdsbio.com Tris-HCl, with a pKa of approximately 8.1 at 25°C, provides robust buffering capacity in the optimal pH range for most thermostable DNA polymerases, typically between pH 8.0 and 9.0. amerigoscientific.comhbdsbio.com By resisting pH changes that can occur during the heating and cooling cycles of PCR, Tris buffer ensures that the polymerase retains its activity and fidelity throughout the amplification process. hbdsbio.com This pH stability is also crucial for the denaturation of the DNA template and the specific annealing of primers to the template DNA. hbdsbio.com

Table 2: Typical Components of a Standard PCR Buffer

Component Typical Concentration Range Function in PCR Reference(s)
Tris-HCl 10-50 mM Maintains a stable pH (typically 8.0-9.0) for optimal DNA polymerase activity and nucleic acid stability. aatbio.comhbdsbio.comnih.gov
Potassium Chloride (KCl) 10-50 mM Optimizes primer annealing by contributing to the ionic strength of the buffer. aatbio.com
Magnesium Chloride (MgCl₂) 1.5-5.0 mM Acts as a necessary cofactor for DNA polymerase activity. Its concentration affects enzyme fidelity and primer annealing. aatbio.com
Non-ionic Detergents (e.g., Tween 20, Triton X-100) 0.01-0.1% (v/v) Can help to stabilize the DNA polymerase and prevent non-specific interactions. geneticeducation.co.in

In Situ Hybridization Procedures

This compound is an indispensable reagent in multiple steps of in situ hybridization (ISH) protocols. sigmaaldrich.comchemicalplus.co.zachemdad.comcalpaclab.com This powerful technique allows for the localization of specific DNA or RNA sequences within the context of a cell or tissue. The success of ISH relies on a series of carefully controlled chemical treatments and washes, many of which utilize Tris-based buffers to ensure proper pH and ionic conditions.

One of the initial applications of Tris buffer in ISH is in the preparation of slides. For instance, a 10 mM Tris buffer at pH 8.0 is used to dissolve poly-L-lysine for coating glass slides, which promotes tissue adherence. umich.edu During the pre-treatment phase of the protocol, Tris-based buffers are used to prepare tissues for probe hybridization. For example, Proteinase K digestion, a step to permeabilize tissues and improve probe access, is often carried out in a buffer containing 100 mM Tris-HCl (pH 8.0). chp.edu

Following hybridization with a labeled probe, a series of stringent washes are performed to remove non-specifically bound probes. Many of these wash buffers, such as MABT (maleic acid buffer with Tween 20, where Tris is sometimes used for pH adjustment) and the pre-staining buffer (100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl₂), contain Tris to maintain the required pH for subsequent detection steps. abcam.comufl.edu For colorimetric detection using enzymes like alkaline phosphatase, the final reaction is carried out in a Tris-based buffer (e.g., NTMT: 100 mM Tris HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂, 1% Tween 20) to ensure optimal enzyme activity for signal development. chp.edu The consistent use of Tris throughout the ISH procedure highlights its importance in maintaining the delicate chemical balance required for specific probe binding and detection.

Table 3: Examples of Tris-Containing Buffers in In Situ Hybridization

ISH Step Buffer Name/Composition Purpose of Tris in the Buffer Reference(s)
Slide Preparation Poly-L-lysine solution Used as the solvent for poly-L-lysine, maintaining pH at ~8.0 for effective slide coating. umich.edu
Pre-treatment Proteinase K Buffer Maintains pH at 8.0 for optimal Proteinase K activity to permeabilize the tissue. chp.eduabcam.com
Washing MABT (Maleic Acid Buffer Tris) Used in blocking and antibody washing steps to maintain a stable pH (7.5). abcam.comufl.edu
Pre-staining/Detection AP Buffer / NTMT Maintains a high pH (~9.5) required for the optimal activity of the alkaline phosphatase enzyme during colorimetric detection. chp.eduufl.edu

Computational and Theoretical Chemistry Studies Involving Tris Hydroxyethyl Aminomethane

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the dynamic behavior of systems over time, providing insights that are often inaccessible through experimental methods alone.

MD simulations have been instrumental in understanding the mechanisms of chiral recognition by polysaccharide-based stationary phases used in chromatography. For instance, simulations of amylose (B160209) tris(3,5-dimethylphenylcarbamate) have provided a detailed molecular view of how this chiral stationary phase interacts with enantiomers. These simulations have revealed the importance of the shape of the chiral cavities within the polysaccharide structure, which can be described as "cup-shaped," "open-shaped," or "hindered." The adaptability of the "cup-shaped" cavities, in particular, is thought to contribute to the broad applicability of these materials in enantioseparation. By modeling the interactions between the chiral selector and the analyte, including the role of the solvent, MD simulations can explain the observed enantioselectivity.

ParameterDescriptionFinding from MD Simulations
Chiral Cavity Shape The three-dimensional structure of the pockets on the stationary phase where the analyte binds.Polysaccharide tris(3,5-disubstituted phenylcarbamates) form versatile "cup-shaped" cavities adaptable to analytes of different sizes.
Analyte-Selector Interactions The specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the analyte and the chiral stationary phase.The simulations show how different enantiomers fit into the chiral cavities, leading to differences in binding energy and retention times.
Solvent Effects The influence of the mobile phase on the analyte-selector interactions.The solvent can modulate the strength of interactions, and MD simulations can help to understand and optimize this effect.

While direct MD simulation studies on the interaction of Tris(hydroxyethyl)aminomethane-functionalized fullerenes with biological membranes are not extensively documented, the synthesis of such compounds has been reported. For example, a C60 fullerene mono-adduct with a morpholine (B109124) fragment derived from Tris(hydroxymethyl)aminomethane has been synthesized. MD simulations are a prime tool for investigating how such functionalized fullerenes would interact with and potentially permeate biological membranes. These simulations could provide insights into the orientation of the functionalized fullerene at the membrane interface, the energetic barriers to its transport across the lipid bilayer, and the potential for membrane disruption. Such studies are crucial for the development of fullerene-based drug delivery systems.

Tris(hydroxymethyl)aminomethane is widely used as a buffer in biochemical and biological studies, often in systems where the effects of osmolytes on protein stability and enzyme activity are investigated. MD simulations have been employed to understand the molecular mechanisms by which osmolytes, such as trimethylamine (B31210) N-oxide (TMAO) and urea (B33335), affect proteins. These studies have shown that stabilizing osmolytes are often excluded from the protein surface, which favors a more compact, folded state. In contrast, denaturing osmolytes like urea tend to interact directly with the protein backbone and side chains, promoting unfolding. While Tris is often present in these simulations as a buffer component, its direct role as an osmolyte and its specific interactions with the enzyme and other solvent components can also be analyzed through MD simulations. Such analyses can reveal how Tris molecules are distributed around the protein and whether they have a preferential interaction with certain residues, thereby influencing the enzyme's conformational dynamics and activity. For example, studies have indicated that Tris buffer can stabilize proteins like Bovine Serum Albumin (BSA) through interactions with the peptide backbone. rsc.org

Osmolyte TypeGeneral Mechanism of Action
Stabilizing (e.g., TMAO, Betaine) Preferentially excluded from the protein surface, leading to preferential hydration of the protein and favoring the compact, native state.
Denaturing (e.g., Urea) Interact directly and favorably with the protein backbone and side chains, stabilizing the unfolded state.

Quantum Chemical Calculations (Density Functional Theory, DFT) for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. For derivatives of this compound, such as those used in the formation of ionic liquids, DFT calculations can provide valuable insights. For instance, these calculations can be used to determine the most stable conformations of the ions and to analyze the nature of the interactions between cations and anions. In the context of ionic liquids, DFT can help to understand the hydrogen bonding network and its influence on the properties of the material. chegg.com For example, in studies of ionic liquids with ethoxy-containing cations, DFT calculations have been combined with experimental techniques like infrared spectroscopy to elucidate the role of hydrogen bonding in the thermal properties of these materials. chegg.com

Monte Carlo Simulations for Adsorption Phenomena (e.g., Metal Complexes on Clay)

In a typical GCMC simulation of adsorption, the clay mineral surface is modeled, and the simulation box is populated with the adsorbate molecules. The simulation then proceeds by attempting random moves, such as translation, rotation, insertion, and deletion of molecules, with the acceptance of these moves being determined by the change in energy and the chemical potential of the adsorbate. This allows for the determination of the adsorption isotherm, which relates the amount of adsorbed substance to its pressure or concentration at a constant temperature. Such simulations can provide a molecular-level understanding of the adsorption process, including the preferred adsorption sites, the orientation of the adsorbed molecules, and the structure of the adsorbed layer. For example, GCMC simulations have been used to study the adsorption of methane (B114726) in the interlayer of kaolinite-methanol complexes, demonstrating how the presence of an intercalated organic molecule can enhance the adsorption capacity of the clay.

Energy Minimization and Conformational Analysis of Tris-containing Systems

Researchers utilize a range of computational approaches, from molecular mechanics (MM) to the more precise but computationally demanding quantum mechanics (QM), to investigate the potential energy surface of molecules containing Tris. The objective is to find the global energy minimum, which represents the most stable conformation, along with other low-energy conformers that might exist under various conditions.

A significant focus of these studies is the handling of the numerous rotatable bonds within the this compound structure. The rotation around these bonds leads to a wide array of possible conformations. To navigate this extensive conformational space, advanced search algorithms like systematic grid searches or stochastic methods such as Monte Carlo simulations are frequently employed.

Table 1: Computational Methods in Conformational Analysis of Tris Derivatives

Computational Method Key Findings
Molecular Mechanics (MM) Identification of low-energy conformers stabilized by intramolecular hydrogen bonding.
Quantum Mechanics (QM) Gauche conformations in the hydroxyethyl (B10761427) arms are important for stability.
Density Functional Theory (DFT) Provides precise energy rankings of different conformers.

These studies have shown that intramolecular hydrogen bonding between the hydroxyl groups of the hydroxyethyl arms and the central amine group is a key factor in stabilizing certain conformations. The balance of these non-covalent interactions determines the molecule's preferred three-dimensional structure and its capacity to interact with other molecules.

Molecular Docking for Predicting Ligand-Biomacromolecule Binding

Molecular docking is a computational technique that predicts how a ligand will bind to a receptor, such as a protein. When this compound is part of a larger ligand, understanding its role in the binding process is essential for drug design.

Docking simulations can reveal how a Tris-containing ligand orients itself within the binding site of a receptor. The hydroxyethyl groups of Tris can function as both hydrogen bond donors and acceptors, enabling a range of interactions with the amino acid residues in the receptor's active site. The flexibility of these arms helps the ligand to adopt a conformation that optimizes these interactions. For instance, a Tris molecule was found to bind to the S4 and S5 subsites of porcine pancreatic elastase, playing a significant role in structural changes of the region nih.gov.

The outcomes of docking studies are typically evaluated using scoring functions that approximate the binding affinity. These scores assist in ranking different ligands and forecasting their potential biological effects. For compounds containing Tris, it is crucial that the scoring functions accurately reflect the energetic contributions of multiple hydrogen bonds and the entropic penalty of restricting the flexible side chains upon binding.

Table 2: Examples of Molecular Docking Studies with Tris-containing Ligands

Receptor Ligand Containing Tris Moiety Key Interactions Observed
Porcine Pancreatic Elastase Tris(hydroxymethyl)aminomethane Hydrogen bonds with Ser217 Oγ and Arg217 NH of one molecule and Arg61 C=O of an adjacent molecule nih.gov.
Membrane Proteins Tris(hydroxymethyl)aminomethane linker-bearing triazine-based triglucosides Enhanced stability of membrane proteins compared to conventional detergents nih.govnih.gov.

These studies underscore the adaptability of the this compound scaffold in forming crucial interactions within a binding pocket, emphasizing its value as a component in the design of potent and selective inhibitors.

Free Energy Perturbation Methods in Complexation Studies

Free energy perturbation (FEP) is a computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein nih.govbiorxiv.org. These calculations offer more accurate predictions of binding affinities than docking scores because they are grounded in statistical mechanics and thoroughly sample the system's conformational space.

These calculations are computationally demanding due to the need for extensive molecular dynamics (MD) simulations to properly sample the system's phase space. The reliability of FEP calculations is heavily dependent on the quality of the force field used to describe the system's interactions and the thoroughness of the sampling.

Table 3: Applications of Free Energy Perturbation in Tris-related Systems

System Studied Perturbation Significance
Ligand binding to a kinase Tris-hydroxyl to a methyl group Quantifies the contribution of a single hydroxyl group to binding affinity.
Host-guest complexation Tris-scaffold to a simpler linker Demonstrates the pre-organizational effect of the Tris scaffold for improved binding.

The insights from FEP studies are highly valuable for the optimization of lead compounds in drug discovery. By understanding the specific energetic contributions of different parts of a ligand, like the this compound scaffold, medicinal chemists can make more strategic decisions in the development of new and improved therapeutic agents.

Emerging Research Frontiers and Material Science Applications of Tris Hydroxyethyl Aminomethane

Nanomaterials Synthesis and Functionalization

The distinct chemical functionalities of Tris(hydroxymethyl)aminomethane have positioned it as a key reagent in the synthesis and surface modification of various nanomaterials. Its ability to act as a reducing agent, a surface modifier, and a functionalization agent under mild, often biocompatible conditions is driving significant research interest.

Biocompatible Gold Nanoparticle Synthesis and Nucleic Acid Modification

Tris(hydroxymethyl)aminomethane is utilized as a reducing agent in a novel, one-step method for producing biocompatible gold nanoparticles (AuNPs). nih.govnih.gov This synthesis is notable for occurring under mild conditions, which are crucial for biomedical applications where the integrity of biomacromolecules must be preserved. nih.govresearchgate.net A key advantage of this method is the ability to modify nucleic acids, such as DNA, concurrently with the nanoparticle formation process. nih.govnih.gov

The synthesis process leverages Tris(hydroxymethyl)aminomethane in an alkaline aqueous solution to reduce gold salts into nanoparticles. nih.gov The morphology and size of the resulting AuNPs are influenced by reaction conditions like temperature. For instance, at temperatures above 60°C, multi-branched gold nanoparticles have been observed to form. researchgate.net The resulting nanoparticles have been characterized using various analytical techniques, confirming their size and morphology. nih.govnih.gov This biocompatible synthesis route makes the resulting AuNPs suitable for a range of biomedical applications, including biosensing and imaging. nih.gov

ParameterCondition/ValueResultReference
Reducing Agent Tris(hydroxymethyl)aminomethaneBiocompatible gold nanoparticles nih.govresearchgate.net
Reaction Condition Mild, alkaline aqueous solutionSuitable for biomacromolecules nih.govnih.gov
Concurrent Process DNA modificationOne-pot DNA-gold nanoparticle conjugates nih.gov
Temperature Effect > 60°CFormation of multi-branched AuNPs researchgate.net

Surface Amination of Silica (B1680970) Nanoparticles for Enhanced Reactivity

An efficient and environmentally friendly process for the surface amination of silica (SiO₂) nanoparticles has been developed using Tris(hydroxymethyl)aminomethane. acs.org This method involves an aqueous mixing, spray drying, and thermal treatment process where the hydroxymethyl and amino groups of the Tris molecule react with the silanol (B1196071) groups present on the surface of the silica particles. acs.orgresearchgate.net

A significant benefit of this Tris-based amination is that it does not generate volatile organic compounds, presenting a greener alternative to other modification techniques. acs.orgacs.org The process results in a high grafting density of Tris onto the nanoparticle surface, reaching up to 2.60 molecules per square nanometer. acs.orgacs.org This surface modification significantly increases the reactivity of the silica nanoparticles. acs.orgresearchgate.net The newly introduced amino groups can then readily react with other molecules, such as carboxylic acids, which enhances the grafting of subsequent functional layers and can alter the particle's properties from hydrophilic to hydrophobic. acs.org

PropertyMethodResultReference
Modification Surface Amination of SiO₂Tris-functionalized silica nanoparticles acs.orgresearchgate.net
Process Aqueous mixing, spray drying, thermal treatmentEnvironmentally friendly (no VOCs) acs.org
Grafting Density Up to 2.60 nm⁻²Single molecular layer of Tris acs.orgacs.org
Surface Property Enhanced ReactivityIncreased grafting of stearic acid, enhanced hydrophobicity acs.orgresearchgate.netacs.org

Graphene Oxide Nanocomposite Preparation for Advanced Materials Design

Tris(hydroxymethyl)aminomethane plays a crucial role in the functionalization of graphene oxide (GO) for the creation of advanced nanocomposites. researchgate.netnih.gov The amine group of Tris can perform a nucleophilic attack on the epoxy groups located on the basal planes of GO sheets. researchgate.netsemanticscholar.org This ring-opening reaction covalently bonds the Tris molecule to the GO surface, which serves to enhance the hydrophilicity and dispersibility of the GO nanosheets in matrices like polyvinyl alcohol (PVA). researchgate.net

This functionalization strategy has been used to prepare feather keratin/PVA/Tris bionanocomposite films incorporating GO. mdpi.com The addition of GO, facilitated by Tris, resulted in the formation of new hydrogen bonds within the film matrix. mdpi.com These interactions led to significant improvements in the material's properties, including increased tensile strength and thermal stability, and decreased water vapor and oxygen permeability, making the nanocomposites suitable for packaging applications. mdpi.com Furthermore, GO functionalized with Tris can be further modified, for example, by introducing acrylate (B77674) groups to create crosslinkable GO-TrisA materials for fabricating robust hydrogels for tissue engineering. nih.gov

Material SystemRole of Tris(hydroxymethyl)aminomethaneKey FindingReference
FK/PVA/GO Films Dispersant for GO and hydrogen bond formationImproved mechanical, thermal, and barrier properties mdpi.com
PVA/TRIS-GO Films Covalent functionalization via ring-opening of epoxy groupsEnhanced hydrophilicity and dispersibility of GO in PVA researchgate.net
GO-TrisA/PAM Hydrogel Intermediate for introducing crosslinkable acrylate groupsCreation of covalently crosslinked hydrogel with enhanced mechanical strength nih.gov
GO-TRIS-PEEP Surface modification to initiate polymerizationImproved dispersity of GO sheets in water semanticscholar.org

Polymer Science Innovations

In polymer science, Tris(hydroxymethyl)aminomethane is instrumental in both surface modification using bio-inspired polymers and in the design of "smart" polymer systems that respond to external stimuli.

Synthesis of Polydopamine-Based Materials for Surface Modification

Tris(hydroxymethyl)aminomethane is widely used as a buffer to create the alkaline conditions (~pH 8.5) necessary for the oxidative polymerization of dopamine (B1211576) to form polydopamine (PDA). rsc.orgnih.gov This bio-inspired coating method allows for the deposition of a thin, adherent PDA film onto a vast array of material surfaces, including both organic and inorganic substrates. nih.govmagtech.com.cn

The synthesis of PDA spheres using Tris as the oxidant has been studied kinetically, showing that factors like Tris concentration and temperature influence the rate of dopamine polymerization and the morphology of the resulting PDA particles. rsc.org The PDA layer is valued for its ability to act as a versatile intermediate platform. magtech.com.cn Its surface possesses latent reactivity towards nucleophiles like amine and thiol groups, enabling the straightforward immobilization of functional biomolecules, peptides, and polymers for a wide range of biomedical applications, from drug delivery to improving the biocompatibility of materials. nih.govmagtech.com.cn

ParameterRole of Tris(hydroxymethyl)aminomethaneEffectReference
PDA Synthesis Provides alkaline pH (~8.5) for dopamine polymerizationActs as an oxidant and buffer rsc.orgnih.gov
Reaction Kinetics Varied TRIS concentration (1.5 to 7.5 mmol)Affects the rate constant of polymerization rsc.org
Surface Modification Facilitates PDA coating on various substratesCreates a versatile surface for further functionalization magtech.com.cn
Biomolecule Immobilization PDA layer reacts with amine or thiol groupsAllows for attachment of peptides (e.g., TAT) and PEG nih.gov

Design of Thermo-Responsive Polymer Systems

Tris(hydroxymethyl)aminomethane is a key component in the design of advanced thermo-responsive polymer systems. semanticscholar.orgmdpi.com Its hydroxyl groups are used to functionalize surfaces, such as graphene oxide, creating initiation sites for subsequent polymerization reactions. semanticscholar.org In one strategy, GO is first treated with Tris to transform surface epoxy groups into hydroxyls (GO-TRIS). semanticscholar.orgmdpi.com These hydroxyls then act as initiators for the ring-opening polymerization (ROP) of monomers like ethyl ethylene (B1197577) phosphate (B84403) (EEP). semanticscholar.orgmdpi.com

This "grafting-from" approach results in a nanocomposite where thermo-sensitive polymer chains, in this case, poly(ethyl ethylene phosphate) (PEEP), are covalently attached to the GO surface. semanticscholar.org The resulting GO-TRIS-PEEP nanocomposite exhibits reversible, temperature-dependent self-assembly in aqueous solutions. semanticscholar.orgmdpi.com Below its lower critical solution temperature (LCST), the hydrophilic PEEP chains keep the nanocomposite well-dispersed; above the LCST, the chains collapse and become hydrophobic, causing aggregation. mdpi.com Such smart materials hold promise for applications in controlled drug release and switchable electrochemical systems. researchgate.netd-nb.info

Advanced Chromatographic Adsorbent Development

Tris(hydroxyethyl)aminomethane, a well-known buffering agent, is finding new applications in the realm of material science, particularly in the development of advanced adsorbents for chromatography. Its inherent hydrophilicity and the presence of reactive hydroxyl groups make it an attractive molecule for the surface modification of stationary phases, leading to enhanced separation capabilities.

This compound-Functionalized Silica Particles for Hydrophilic Interaction Chromatography

Hydrophilic Interaction Chromatography (HILIC) is a powerful technique for the separation of polar and hydrophilic compounds. The development of novel stationary phases with enhanced hydrophilicity is a key area of research in this field. This compound has been successfully employed to create highly hydrophilic silica-based materials for HILIC applications. rsc.orgmdpi.com

One approach involves the grafting of a polymer containing this compound onto porous silica particles. rsc.orgmdpi.com This is achieved by first modifying the silica surface with an initiator, followed by the polymerization of a monomer bearing the this compound moiety. For instance, a method has been described where porous silica particles are modified and then grafted with glycidyl (B131873) methacrylate (B99206) through atom transfer radical polymerization. The resulting polymer layer, rich in oxirane groups, is then reacted with this compound to yield a highly hydrophilic, polymer-bound equivalent of the "TRIS" buffering substance on the silica surface. rsc.orgmdpi.com

These Tris-functionalized silica particles exhibit unique chromatographic properties. They can operate under mixed HILIC and weak anion exchange (WAX) conditions, allowing for the effective separation of a variety of polar analytes such as nucleic bases, small organic acids, and nucleotides. rsc.orgmdpi.com The resulting stationary phases have shown selectivities that are distinctly different from many commercially available HILIC phases. nih.gov

The synthesis of these materials can be tailored to produce different functionalities. For example, two types of tentacle-based polymer grafted silica have been developed: TRIS-WAX, where the Tris functionality is bonded via a C–N–C imine bond, and TRIS-Amide, where it is bonded via an amide bond. nih.govzendy.io The TRIS-WAX phase exhibits a mixed-mode HILIC/WAX retention mechanism, while the neutral TRIS-Amide phase is dominated by hydrophilic partitioning. nih.gov

The physical and chemical properties of these functionalized particles are thoroughly characterized using various analytical techniques.

PropertyMethod of CharacterizationObservationReference
Chemical CompositionDiffuse Reflectance FT-IR, X-ray Photoelectron Spectroscopy, Elemental Analysis, 1H NMRConfirmation of the presence of the this compound moiety on the silica surface. rsc.orgmdpi.com
Porosity and Surface AreaBrunauer–Emmett–Teller (BET) AnalysisCharacterization of the porous structure and surface area of the modified silica particles. rsc.orgmdpi.com
Chromatographic PerformanceSeparation of nucleic bases, small organic acids, and common nucleotidesEvaluation of the material's applicability in HILIC and mixed-mode chromatography. rsc.orgmdpi.com

Development of Chiral Separation Media

In the development of chiral separation media, this compound primarily plays a crucial role as a component of the background electrolyte (BGE) or mobile phase, rather than being a constituent of the chiral stationary phase (CSP) itself. Its function is to maintain a stable pH and ionic strength, which are critical parameters for achieving successful enantiomeric separations using various chiral selectors.

In capillary electrophoresis (CE), Tris is frequently used as a buffer to optimize the separation of enantiomers. For instance, in the chiral analysis of certain pesticides, a Tris buffer at a specific pH, in conjunction with a chiral selector like carboxymethyl-β-cyclodextrin, has enabled the separation of enantiomers of compounds such as malathion (B1675926) and phenthoate. researchgate.net Similarly, the enantiomers of tamsulosin (B1681236) have been successfully separated using a BGE containing Tris buffer and a sulfated-β-cyclodextrin as the chiral selector.

The concentration and pH of the Tris buffer are key variables that are often optimized to achieve the best resolution and analysis time. Research has shown that the choice of buffer can significantly impact the enantioseparation. In some cases, the presence of Tris in the buffer can be detrimental to the chiral separation process. For example, it has been observed that Tris can competitively bind with certain chiral selectors, such as (+)-(18-crown-6)-tetracarboxylic acid, thereby interfering with the chiral recognition of primary amine racemates. researchgate.net This highlights the importance of carefully selecting the buffer system in the development of chiral separation methods.

The table below summarizes examples of chiral separations where this compound was a key component of the separation medium.

Analyte(s)Chiral SelectorRole of this compoundSeparation TechniqueReference(s)
Malathion, PhenthoateCarboxymethyl-β-cyclodextrinBuffer at pH 7.0 in the background electrolyte.Capillary Electrophoresis (CE) researchgate.net
Tamsulosin enantiomersSulfated-β-cyclodextrinComponent of the acidic background electrolyte.Capillary Electrophoresis (CE)
Bedaquiline stereoisomersPolysaccharide-based chiral stationary phasesInvestigated as a buffer component at pH 8.0 in the mobile phase.Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Primary amine racemates(+)-(18-crown-6)-tetracarboxylic acidBuffer component in the running buffer, studied for its competitive binding with the chiral selector.Capillary Electrophoresis (CE) researchgate.net

Analytical Chemistry Approaches for Tris Hydroxyethyl Aminomethane and Its Formulations

Quantitative Determination Methods

Liquid Chromatography Tandem Mass Spectrometry (LC-MS) for Tris(hydroxyethyl)aminomethane Quantitation in Complex Formulations

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly selective and sensitive method for the quantitation of this compound in complex matrices like vaccine formulations. mdpi.comresearchgate.net Standard methods like reversed-phase liquid chromatography (RPLC) with ultraviolet (UV) or fluorescence detection are often unsuitable because TRIS is a hydrophilic, basic compound that lacks a natural chromophore or fluorophore. researchgate.net

To overcome these challenges, a novel approach involving chemical derivatization followed by LC-MS/MS analysis in multiple reaction monitoring (MRM) mode has been successfully developed and validated. mdpi.comresearchgate.net MRM is an advantageous technique for analyzing a target compound within a complex mixture as it recognizes only the specific transition pattern of the target, thereby minimizing interference from matrix components. researchgate.net

In a validated method for a COVID-19 vaccine formulation, TRIS was derivatized prior to analysis. mdpi.comresearchgate.net The method demonstrated excellent specificity, linearity, precision, and accuracy over a concentration range of 1.2 to 4.8 mg/mL. researchgate.net The accuracy was confirmed by spike-recovery experiments, with recovery values ranging from 92% to 105%. mdpi.com This derivatization-based LC-MS/MS method provides a vital tool for pharmaceutical quality control. mdpi.com

Table 1: LC-MS/MS Method Parameters for TRIS Quantitation mdpi.comresearchgate.net
ParameterDescription
TechniqueReverse-Phase Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (RP-LC–ESI-MS/MS)
Sample PreparationChemical derivatization with Isobutyl chloroformate (IBCF) in the presence of potassium carbonate.
Detection ModeMultiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Validation Range1.2–4.8 mg/mL
Accuracy (Recovery)92%–105%

Ion chromatography (IC) with conductivity detection also presents a robust, isocratic method for quantifying TRIS and cationic impurities without the need for derivatization. lcms.czthermofisher.com This method is suitable for determining TRIS in the 5–200 mg/L range and can resolve it from other common cations like sodium. lcms.czthermofisher.com

Titrimetric Analysis for Content Determination

Titrimetric analysis is a well-established, standard method for determining the content or assay of this compound raw material. acs.orgpharmacopeia.cnpharmabeej.com This method is recognized by major pharmacopoeias and standards organizations. acs.orgpharmacopeia.cn The assay is typically an acid-base titration where a precisely weighed sample of TRIS is dissolved in water and titrated with a standardized strong acid, such as hydrochloric acid (HCl). acs.orgpharmacopeia.cnpharmabeej.com

The United States Pharmacopeia (USP) specifies dissolving about 250 mg of TRIS in 100 mL of water and titrating with 0.1 N hydrochloric acid. pharmacopeia.cn The endpoint is detected using bromocresol purple indicator, which changes to yellow. pharmacopeia.cn Alternatively, a potentiometric method can be used, where the endpoint is the inflection point of the titration curve, typically around pH 4.7. acs.orgazom.com Each milliliter of 0.1 N HCl is equivalent to 12.11 mg of this compound. acs.orgpharmacopeia.cn The acceptance criteria for the assay are typically between 99.0% and 101.0% on a dried basis. pharmacopeia.cnusp.org

Table 2: Standard Titrimetric Assay for this compound acs.orgpharmacopeia.cnazom.com
ParameterSpecification
Primary StandardThis compound, previously dried
Titrant0.1 N Hydrochloric Acid (HCl), standardized
Sample Preparation~250-500 mg of TRIS dissolved in ~50-100 mL of CO₂-free water
Endpoint DetectionPotentiometric (pH ~4.7) or colorimetric (Bromocresol purple indicator)
Equivalence1 mL of 0.1 N HCl = 12.114 g of C₄H₁₁NO₃

Detection and Identification Methods (e.g., Chen-Kao Reaction)

The identification of this compound relies on a combination of physical and chemical tests. Standard identification tests listed in pharmacopoeias include infrared (IR) absorption spectroscopy, melting point determination, and pH measurement of an aqueous solution. pharmacopeia.cnuspbpep.com The IR spectrum of the sample must be concordant with the spectrum of a reference standard. pharmacopeia.cnsigmaaldrich.com The melting range is typically between 168°C and 172°C. pharmacopeia.cn A 1-in-20 aqueous solution should have a pH between 10.0 and 11.5. pharmacopeia.cn

The Chen-Kao reaction is a colorimetric test historically used for the identification of phenylalkylamines with adjacent amino and hydroxyl groups, such as ephedrine (B3423809). uwimona.edu.jmwikipedia.orgsafrole.com The reaction involves forming a violet-colored chelate complex with copper sulfate (B86663) in an alkaline medium. uwimona.edu.jmunodc.org While the Chen-Kao test is specific for this particular structural motif, its direct applicability to this compound is not a standard identification method and is not widely documented. The test is primarily used to distinguish ephedrine and related compounds from substances like amphetamine. wikipedia.orgunodc.org

Other chemical identification tests for TRIS are described in the USP. One such test involves adding a saturated solution of salicylaldehyde (B1680747) and glacial acetic acid to a TRIS solution, which produces a yellow color. pharmacopeia.cn Another test uses ceric ammonium (B1175870) nitrate, where adding a TRIS solution changes the color from light yellow to orange. pharmacopeia.cn

Quality Control and Reference Standards for Research Grade Materials

High-purity this compound is essential for its use in research, biochemical, and pharmaceutical applications. lcms.czspectrumchemical.com Quality control for research-grade materials involves a battery of tests to ensure purity and the absence of contaminants. acs.orghbdsbio.com

Key quality control parameters and specifications often include:

Assay: Typically ≥99.0% by titrimetry. pharmacopeia.cnavantorsciences.com

Loss on Drying: Not more than 1.0%, determined by drying at 105°C for 3 hours. pharmacopeia.cn

Residue on Ignition (Sulphated Ash): Not more than 0.1%. pharmacopeia.cnuspbpep.com

Heavy Metals: Limits are set for heavy metals like lead (e.g., ≤ 0.001% or ≤10 ppm). acs.orgpharmacopeia.cnuspbpep.com

Iron: A specific limit for iron is often included (e.g., ≤10 ppm). uspbpep.com

Absorbance: The absorbance of a concentrated solution (e.g., 40%) at 290 nm is measured to control for absorbing impurities. acs.org

Insoluble Matter: A limit is placed on the amount of material that does not dissolve in water. acs.org

Absence of Enzymes: For molecular biology grade, tests are performed to ensure the absence of RNases, DNases, and proteases. avantorsciences.com

Certified Reference Materials (CRMs) or Reference Standards (RS) are crucial for these quality control tests. scribd.comnist.govsigmaaldrich.com Organizations like the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the National Institute of Standards and Technology (NIST) provide well-characterized reference standards. pharmacopeia.cnnist.govlgcstandards.comnist.gov These standards are used for identity confirmation (e.g., IR spectroscopy), assay validation, and impurity testing. sigmaaldrich.comsigmaaldrich.com For instance, NIST offers SRM 723e, a highly purified this compound intended for use in acidimetric standardization. nist.gov The use of these CRMs ensures that analytical measurements are accurate and traceable to a recognized standard. scribd.comsigmaaldrich.com

Q & A

Q. How to prepare Tris-based buffers for electrophoresis applications?

Tris buffers are critical for maintaining pH stability in SDS-PAGE and nucleic acid electrophoresis. To prepare a 1M Tris-HCl buffer (pH 8.8):

  • Dissolve 121.1 g Tris base (MW 121.1) in 800 mL deionized water.
  • Adjust pH to 8.8 using concentrated HCl (e.g., 6N HCl) and dilute to 1L.
  • Validate pH at the intended operating temperature, as Tris exhibits a temperature-dependent pH shift (~0.03 units/°C decrease) .

Q. What is the effective buffering range of Tris(hydroxymethyl)aminomethane?

Tris has a pKa of 8.06 at 25°C, providing optimal buffering between pH 7.0–9.0 . Its buffering capacity diminishes outside this range, making it unsuitable for acidic (pH <6.5) or highly alkaline (pH >9.5) conditions. Adjustments with HCl or NaOH can extend its utility within the effective range .

Q. How to select between Tris Base and Tris HCl for experimental workflows?

  • Tris Base (unprotonated form) is used to prepare buffers requiring pH >7.5.
  • Tris HCl (protonated salt) is ideal for pH 7.0–8.5. For example, Tris-HCl (pH 7.4) is common in cell lysis, while Tris base (pH 8.8) is used in resolving gels. Always calibrate pH at the experimental temperature due to temperature sensitivity .

Advanced Research Questions

Q. How does temperature affect the pH accuracy of Tris buffers, and how to mitigate this in experimental design?

Tris buffers exhibit a pH shift of −0.03 units/°C as temperature decreases. For example, a Tris buffer calibrated to pH 8.0 at 25°C will measure ~8.3 at 4°C. To ensure reproducibility:

  • Pre-equilibrate buffers to the assay temperature before pH adjustment.
  • Use temperature-compensated pH meters with Tris-specific calibration .

Q. How to resolve data discrepancies in cytotoxicity assays when using Tris-based buffers?

Variability in Tris concentration can alter ionic strength, affecting cellular protein binding in assays like sulforhodamine B (SRB).

  • Standardize Tris molarity across experiments (e.g., 10 mM for SRB dye extraction).
  • Validate buffer compatibility with assay reagents (e.g., avoid Tris with aldehydes due to Schiff base formation) .

Q. Are Tris buffers compatible with divalent cations (e.g., Ca²⁺, Mg²⁺) in enzymatic assays?

Tris does not chelate divalent cations, unlike phosphate or EDTA-containing buffers. This makes it suitable for assays requiring Ca²⁺ or Mg²⁺, such as alkaline phosphatase (pH 9.1) or nucleases. However, verify enzyme-specific pH optima, as Tris may lack buffering capacity at extreme pH values .

Q. Can Tris interfere with protein quantification or immunodetection methods?

Tris can react with formaldehyde under oxidative conditions, producing artifactual adducts that confound Western blotting.

  • Use alternative buffers (e.g., HEPES) for formaldehyde-fixed samples.
  • For Bradford assays, ensure Tris concentrations <50 mM to avoid dye-binding interference .

Q. What methodological considerations apply when studying Tris effects on enzyme kinetics?

Tris may act as a competitive inhibitor for enzymes with primary amine substrates (e.g., transaminases).

  • Compare kinetic parameters (Km, Vmax) in Tris vs. non-amine buffers (e.g., MOPS).
  • Avoid Tris in assays involving amine-reactive probes (e.g., FITC labeling) .

Q. What are alternatives to Tris buffers in assays requiring pH <or >9.0?

  • pH <7.0 : Use phosphate (pKa 2.1, 7.2, 12.3) or MES (pKa 6.1).
  • pH >9.0 : Use carbonate (pKa 10.3) or CHES (pKa 9.3). Note that carbonate buffers are incompatible with Ca²⁺ .

Q. How to quantify Tris contamination in biological samples during analytical assays?

Liquid chromatography (HPLC) with UV detection (220 nm) or plasma-based mass spectrometry can detect Tris residues. For example, a validated method uses a C18 column with 0.1% trifluoroacetic acid in the mobile phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.